2-Chloro-6-(3-hydroxypropylamino)-1-phenalenone
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-chloro-6-(3-hydroxypropylamino)phenalen-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClNO2/c17-13-9-10-5-6-14(18-7-2-8-19)11-3-1-4-12(15(10)11)16(13)20/h1,3-6,9,18-19H,2,7-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRTMJRGKWDPJHI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC3=C2C(=C1)C(=O)C(=C3)Cl)NCCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40391808 | |
| Record name | 2-Chloro-6-[(3-hydroxypropyl)amino]-1H-phenalen-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40391808 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
113722-81-9 | |
| Record name | 2-Chloro-6-[(3-hydroxypropyl)amino]-1H-phenalen-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40391808 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Chloro-6-(3-hydroxypropylamino)-1-phenalenone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
chemical properties of 2-Chloro-6-(3-hydroxypropylamino)-1-phenalenone
An In-depth Technical Guide to 2-Chloro-6-(3-hydroxypropylamino)-1-phenalenone
Foreword: Unveiling the Potential of a Substituted Phenalenone
The phenalenone ring system, a polycyclic aromatic ketone, represents a "privileged scaffold" in the fields of medicinal chemistry, materials science, and analytical chemistry. These compounds are noted for their unique photochemical properties and a broad spectrum of biological activities, including cytotoxic, antimicrobial, and anti-inflammatory effects[1]. This guide focuses on a specific, functionally rich derivative: This compound (CAS: 113722-81-9).
While commercially noted as a high-purity derivatization agent for High-Performance Liquid Chromatography (HPLC)[2][3], its structural motifs—a reactive chloro-enone system, a hydrogen-bonding side chain, and the inherent fluorescence of the phenalenone core—suggest a far broader potential. This document serves as a comprehensive technical resource for researchers, scientists, and drug development professionals. It moves beyond a simple data sheet to provide a synthesized understanding of the compound's properties, a plausible synthetic strategy, detailed characterization data, and an expert perspective on its potential applications.
Core Molecular and Physicochemical Profile
Understanding the fundamental properties of a molecule is the bedrock of its application. This compound is a solid compound whose structure marries a large, rigid aromatic system with a flexible, polar sidechain, dictating its solubility, reactivity, and potential for intermolecular interactions.
| Property | Data | Source(s) |
| IUPAC Name | 2-chloro-6-(3-hydroxypropylamino)phenalen-1-one | [4] |
| CAS Number | 113722-81-9 | [2][3] |
| Molecular Formula | C₁₆H₁₄ClNO₂ | [2][4] |
| Molecular Weight | 287.74 g/mol | [2][3] |
| Appearance | Solid | [2] |
| Melting Point | ~205 °C (with decomposition) | [2][3] |
| Predicted XlogP | 4.2 | [4] |
Expert Insights: The predicted XlogP value of 4.2 suggests significant lipophilicity, dominated by the large phenalenone core[4]. However, the presence of the hydroxypropylamino side chain introduces both a hydrogen bond donor (-OH, -NH) and acceptor (-OH, -NH, C=O), which can impart modest solubility in polar organic solvents and facilitate interactions with biological targets. The high melting point is indicative of a stable, planar crystal lattice structure.
Synthesis and Purification Strategy
Proposed Retrosynthetic Pathway
The synthesis logically begins with a more accessible phenalenone and proceeds through halogenation to install the necessary reactive sites for subsequent functionalization.
Caption: Retrosynthetic analysis for the target compound.
Hypothetical Experimental Protocol
This protocol is a well-reasoned, hypothetical procedure based on similar transformations reported for phenalenone and naphthoquinone systems[5].
Step 1: Synthesis of 2,6-Dichloro-1-phenalenone (Precursor)
-
Reaction Setup: In a three-neck flask equipped with a reflux condenser and a dropping funnel, dissolve 1H-Phenalen-1-one (1.0 eq) in a suitable chlorinated solvent (e.g., dichloromethane or carbon tetrachloride).
-
Chlorination: Cool the solution to 0 °C in an ice bath. Add N-Chlorosuccinimide (NCS) (2.2 eq) portion-wise over 30 minutes. Causality: NCS is a mild and selective electrophilic chlorinating agent. Using a slight excess ensures di-substitution. The reaction is performed at a low temperature to control reactivity and minimize side products.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up and Purification: Upon completion, wash the reaction mixture with aqueous sodium thiosulfate solution to quench any remaining NCS, followed by a brine wash. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product via column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the 2,6-dichloro precursor.
Step 2: Synthesis of this compound
-
Reaction Setup: Dissolve 2,6-Dichloro-1-phenalenone (1.0 eq) in a polar aprotic solvent such as Dimethylformamide (DMF) or Acetonitrile.
-
Nucleophilic Substitution: Add 3-amino-1-propanol (1.2 eq) and a non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (2.0 eq). Causality: The substitution reaction requires a base to neutralize the HCl generated. The C6 position is generally more susceptible to nucleophilic attack than the C2 position in such systems. Using a slight excess of the amine drives the reaction to completion.
-
Reaction Conditions: Heat the mixture to 80-100 °C and stir for 8-16 hours, monitoring by TLC.
-
Work-up and Purification: Cool the reaction mixture to room temperature and pour it into ice-water to precipitate the product. Filter the solid, wash thoroughly with water, and dry under vacuum. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography to yield the final, high-purity compound.
Spectroscopic and Analytical Characterization
Rigorous structural confirmation is essential. The following section details the expected spectroscopic signatures for this compound, which are critical for verifying its identity and purity.
Caption: Potential application areas for the title compound.
Analytical Chemistry
The primary established use is as a derivatization reagent for HPLC.[2][3] The secondary amine can react with analytes containing functional groups like carboxylic acids (after activation) or isocyanates. This covalently attaches the highly fluorescent phenalenone core to the analyte, enabling sensitive detection using a fluorescence detector.
Drug Discovery and Medicinal Chemistry
This is arguably the most promising area for future research. The phenalenone scaffold is a known pharmacophore with diverse biological activities.[1]
-
Anticancer Potential: Many quinone and ketone-based aromatic systems exert cytotoxic effects through mechanisms like the generation of reactive oxygen species (ROS) or intercalation with DNA.[6] The title compound could be investigated as a lead for developing novel anticancer agents.
-
Antimicrobial Activity: The ability of phenalenones to act as photosensitizers, generating singlet oxygen upon light irradiation, makes them effective antimicrobial and pesticidal agents.[7] This compound could be explored for applications in photodynamic therapy against bacterial or fungal infections.
-
Kinase Inhibition: The planar aromatic structure is well-suited for fitting into the ATP-binding pockets of kinases, a major class of drug targets.
Materials Science
The inherent fluorescence and environmental sensitivity of the phenalenone core make it an attractive building block for advanced materials. The -OH and -NH groups provide handles for polymerization or grafting onto surfaces, allowing for the development of fluorescent sensors, probes, or components for organic light-emitting diodes (OLEDs).
Safety and Handling
As a laboratory chemical, proper handling is paramount.
-
Hazard Classification: The compound is classified as an irritant, causing skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[2]
-
Personal Protective Equipment (PPE): Standard PPE, including safety goggles, gloves, and a lab coat, should be worn at all times. When handling the solid powder, a dust mask (e.g., N95) is recommended to avoid inhalation.[2][3]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.
Conclusion
This compound is more than just an analytical reagent. It is a molecule at the crossroads of multiple scientific disciplines. Its well-defined chemical properties, combined with the proven biological and photophysical potential of its phenalenone core, make it a compelling candidate for further investigation. This guide has provided the foundational knowledge—from synthesis to characterization and application—to empower researchers to unlock the full potential of this versatile compound. Future work should focus on the empirical validation of its biological activities and its performance as a functional material.
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spectroscopic data for 2-Chloro-6-(3-hydroxypropylamino)-1-phenalenone
An In-depth Technical Guide to the Spectroscopic Characterization of 2-Chloro-6-(3-hydroxypropylamino)-1-phenalenone
Abstract
This technical guide provides a comprehensive framework for the spectroscopic characterization of this compound, a substituted phenalenone derivative of interest to researchers in medicinal chemistry and materials science. Phenalenones are a class of polycyclic aromatic ketones known for their unique photophysical properties and biological activities, including potential as photosensitizers and inhibitors of key cellular enzymes.[1][2] Accurate structural confirmation and purity assessment are paramount for any subsequent application. This document outlines the theoretical basis and practical protocols for analyzing this compound using a multi-spectroscopic approach, including Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and Ultraviolet-Visible (UV-Vis) spectroscopy. By integrating predicted data with established methodologies for analogous compounds, this guide serves as a vital resource for its synthesis, identification, and quality control.
Introduction
The Phenalenone Scaffold: A Privileged Structure
The 1H-phenalen-1-one core is a highly conjugated, planar tricyclic system that forms the foundation for a diverse range of natural and synthetic compounds.[1] Its extended π-electron system is responsible for its characteristic color and potent fluorescence, making it a valuable chromophore in the development of dyes, sensors, and photosensitizers for applications like photodynamic therapy.[2][3] The reactivity of the phenalenone core allows for substitution at various positions, enabling the fine-tuning of its electronic properties and biological activity.
Profile of this compound
This compound is a derivative featuring key substitutions that are expected to modulate its physicochemical properties. The electron-withdrawing chlorine atom at the C2 position and the electron-donating amino group at the C6 position create a "push-pull" system, which can significantly influence the molecule's absorption and emission spectra. The (3-hydroxypropyl) side chain enhances polarity and provides a site for further functionalization.
Table 1: Molecular Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₆H₁₄ClNO₂ | [4] |
| Molecular Weight | 287.74 g/mol | |
| Monoisotopic Mass | 287.07132 Da | [4] |
| InChIKey | HRTMJRGKWDPJHI-UHFFFAOYSA-N | [4] |
| Appearance | Solid | |
| Melting Point | ~205 °C (decomposition) |
The Imperative of Spectroscopic Characterization
In drug development and materials science, unambiguous confirmation of a molecule's identity and purity is non-negotiable. Spectroscopic analysis provides a detailed fingerprint of a compound's molecular structure. Each technique offers a unique piece of the puzzle:
-
Mass Spectrometry (MS) confirms the molecular weight and elemental composition.
-
Nuclear Magnetic Resonance (NMR) reveals the precise connectivity and chemical environment of atoms (¹H, ¹³C).
-
Infrared (IR) Spectroscopy identifies the functional groups present in the molecule.[5]
-
UV-Visible (UV-Vis) Spectroscopy provides information about the electronic transitions within the conjugated system.[5]
This guide details the application of these techniques to provide a self-validating system for the characterization of the title compound.
Synthesis and Sample Preparation for Analysis
While a specific synthesis for this exact molecule is not detailed in the provided literature, a general and reliable pathway can be proposed based on established methods for analogous phenalenones, such as the Buchwald-Hartwig cross-coupling or nucleophilic aromatic substitution reactions.[6]
Proposed Synthetic Workflow
A plausible approach involves the reaction of a precursor like 2,6-dichloro-1-phenalenone or 2-chloro-6-bromo-1-phenalenone with 3-amino-1-propanol. The choice of catalyst (e.g., a palladium-based system for cross-coupling) and reaction conditions would be critical to optimize yield and minimize side products.[6]
Caption: General workflow for synthesis and purification.
Experimental Protocol: Sample Purification
-
Reaction Quenching & Extraction: Upon reaction completion (monitored by Thin Layer Chromatography - TLC), the reaction mixture is quenched with water and extracted with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Drying and Concentration: The combined organic layers are dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure using a rotary evaporator.
-
Chromatographic Purification: The resulting crude solid is purified by column chromatography on silica gel using a gradient elution system (e.g., hexane/ethyl acetate) to isolate the desired product.
-
Final Recrystallization: The purified fractions are combined, the solvent is evaporated, and the solid is recrystallized from a suitable solvent system (e.g., ethanol/water) to yield high-purity crystals for analysis.
-
Purity Validation: The final purity is confirmed by High-Performance Liquid Chromatography (HPLC) before proceeding with detailed spectroscopic analysis.
Mass Spectrometry (MS)
High-Resolution Mass Spectrometry (HRMS) is indispensable for confirming the elemental formula of the synthesized compound. The technique provides a highly accurate mass-to-charge ratio (m/z) that can distinguish the target molecule from compounds with the same nominal mass but different atomic compositions.
Predicted Mass Data
Computational tools provide expected m/z values for various adducts of the target molecule, which are crucial for interpreting the experimental data.
Table 2: Predicted HRMS Data for C₁₆H₁₄ClNO₂
| Adduct | Formula | Predicted m/z |
| [M+H]⁺ | [C₁₆H₁₅ClNO₂]⁺ | 288.07860 |
| [M+Na]⁺ | [C₁₆H₁₄ClNO₂Na]⁺ | 310.06054 |
| [M-H]⁻ | [C₁₆H₁₃ClNO₂]⁻ | 286.06404 |
| [M]⁺ | [C₁₆H₁₄ClNO₂]⁺ | 287.07077 |
Data sourced from PubChem.[4]
Experimental Protocol: ESI-HRMS
-
Sample Preparation: A dilute solution of the compound (~0.1 mg/mL) is prepared in a suitable solvent such as methanol or acetonitrile.
-
Instrument Calibration: The mass spectrometer (e.g., a TOF or Orbitrap analyzer) is calibrated using a standard calibration mixture to ensure high mass accuracy.
-
Infusion: The sample is introduced into the electrospray ionization (ESI) source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).
-
Data Acquisition: Mass spectra are acquired in both positive and negative ion modes over a relevant m/z range (e.g., 100-1000 amu).
-
Data Analysis: The experimentally observed m/z for the most abundant ion (typically [M+H]⁺ in positive mode) is compared to the theoretical value. A mass error of less than 5 ppm is required to confidently confirm the elemental composition.
Caption: Logic for HRMS data validation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful technique for the de novo structural elucidation of organic molecules. ¹H NMR provides information on the number, environment, and connectivity of protons, while ¹³C NMR maps the carbon skeleton.
Predicted ¹H and ¹³C NMR Spectra
The predicted chemical shifts (δ) are based on the known effects of substituents on the phenalenone core and data from analogous structures.[6][7] The phenalenone protons typically appear in the aromatic region (δ 7.0-9.0 ppm). The protons of the 3-hydroxypropylamino side chain will be in the aliphatic region.
Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts
| Assignment | Predicted ¹H Shift (ppm) | Multiplicity | Predicted ¹³C Shift (ppm) |
| Phenalenone Aromatic CH | 7.5 - 8.7 | m | 120 - 145 |
| Phenalenone C-Cl | - | - | ~125 |
| Phenalenone C-N | - | - | ~147 |
| Phenalenone C=O | - | - | ~183 |
| NH | ~5.0-6.0 (broad) | s | - |
| N-CH₂ -CH₂-CH₂-OH | ~3.5 | t | ~40 |
| N-CH₂-CH₂ -CH₂-OH | ~2.0 | p | ~30 |
| N-CH₂-CH₂-CH₂ -OH | ~3.8 | t | ~60 |
| OH | ~2.5-3.5 (broad) | s | - |
Note: Shifts are highly dependent on the solvent used. Multiplicity: s=singlet, t=triplet, p=pentet, m=multiplet.
The electron-donating amino group at C6 will cause an upfield (lower ppm) shift for nearby protons, while the anisotropic effect of the carbonyl group will deshield the proton at C9, shifting it downfield.[8]
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the pure compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. The choice of solvent is critical as it can affect the chemical shifts of labile protons (N-H, O-H).
-
Instrument Setup: The experiment is run on a 400 MHz or higher field NMR spectrometer. The instrument is tuned and shimmed to ensure high resolution and symmetrical peak shapes.
-
¹H NMR Acquisition: A standard one-pulse ¹H spectrum is acquired. Key parameters include a 90° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: A proton-decoupled ¹³C spectrum is acquired. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, more scans (e.g., 1024 or more) and a longer relaxation delay may be required.
-
2D NMR (Optional but Recommended): To confirm assignments, 2D NMR experiments like COSY (¹H-¹H correlation) and HSQC/HMBC (¹H-¹³C correlation) are highly recommended.[9][10]
-
Data Processing: The acquired Free Induction Decay (FID) is Fourier transformed, phase-corrected, and baseline-corrected. The spectrum is then referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).
Vibrational Spectroscopy (FT-IR)
FT-IR spectroscopy is used to identify the characteristic functional groups within the molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.[5]
Expected IR Absorption Bands
Table 4: Key Functional Group Vibrations
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |
| O-H (Alcohol) | Stretch, H-bonded | 3200 - 3550 | Strong, Broad |
| N-H (Amine) | Stretch | 3300 - 3500 | Medium |
| C-H (Aromatic) | Stretch | 3000 - 3100 | Medium |
| C-H (Aliphatic) | Stretch | 2850 - 3000 | Medium |
| C=O (Ketone) | Stretch | 1630 - 1650 | Strong |
| C=C (Aromatic) | Stretch | 1500 - 1600 | Medium-Strong |
| C-O (Alcohol) | Stretch | 1050 - 1250 | Strong |
| C-N (Amine) | Stretch | 1000 - 1250 | Medium |
| C-Cl | Stretch | 600 - 800 | Strong |
Data referenced from standard IR tables and analogous compounds.[7][11]
The C=O stretch of the phenalenone system is typically observed at a lower wavenumber than a simple ketone due to conjugation.[7]
Experimental Protocol: ATR-FTIR
Attenuated Total Reflectance (ATR) is a modern technique that requires minimal sample preparation.
-
Background Scan: A background spectrum of the clean ATR crystal (e.g., diamond or germanium) is recorded to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions.
-
Sample Application: A small amount of the solid sample is placed directly onto the ATR crystal, and firm pressure is applied using a clamp to ensure good contact.
-
Sample Scan: The sample spectrum is acquired, typically by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.
-
Data Analysis: The background-corrected spectrum is analyzed to identify the characteristic absorption bands corresponding to the functional groups in the molecule.
Electronic Spectroscopy (UV-Vis)
UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions, corresponding to the promotion of electrons to higher energy orbitals. For phenalenones, the key absorptions arise from π→π* and n→π* transitions within the extensive conjugated system.[3]
Expected Absorption Maxima (λₘₐₓ)
The parent phenalenone absorbs around 330-430 nm.[3] The presence of the electron-donating amino group at C6 and the electron-withdrawing chloro group at C2 is expected to cause a significant red-shift (bathochromic shift) of the longest-wavelength absorption band, pushing it further into the visible region (>400 nm).[2] This is a hallmark of intramolecular charge-transfer (ICT) character in such "push-pull" systems.
Experimental Protocol: UV-Vis Spectrophotometry
-
Solvent Selection: Choose a UV-grade solvent in which the compound is soluble (e.g., ethanol, methanol, or acetonitrile). The polarity of the solvent can influence the λₘₐₓ.
-
Sample Preparation: Prepare a dilute stock solution of the compound with a known concentration. From this, create a series of dilutions to find a concentration that gives a maximum absorbance between 0.5 and 1.5 AU.
-
Instrument Blank: A cuvette filled with the pure solvent is used to zero the spectrophotometer (baseline correction).
-
Spectrum Acquisition: The sample cuvette is placed in the spectrophotometer, and the absorbance is scanned over a range of wavelengths (e.g., 200-700 nm).
-
Data Analysis: The wavelength(s) of maximum absorbance (λₘₐₓ) are recorded. If the concentration is known accurately, the molar absorptivity (ε) can be calculated using the Beer-Lambert law (A = εcl).
Integrated Spectroscopic Analysis
No single technique is sufficient for full characterization. The true power of this process lies in the integration of all data to build a cohesive and self-validating structural proof.
Sources
- 1. mdpi.com [mdpi.com]
- 2. aPDT activity of new water soluble phenalenone derivatives with shifted UV-Vis absorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. PubChemLite - this compound (C16H14ClNO2) [pubchemlite.lcsb.uni.lu]
- 5. mrclab.com [mrclab.com]
- 6. Synthesis of Substituted 1H-Phenalen-1-ones and Nitrogen-Containing Heterocyclic Analogues as Potential Anti-Plasmodial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. New Phenalenone Derivatives: Synthesis and Evaluation of Their Singlet Oxygen Quantum Yield - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ucl.ac.uk [ucl.ac.uk]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. nobraintoosmall.co.nz [nobraintoosmall.co.nz]
Mechanistic Modulation of Phenalenone Photophysics: From Photosensitizers to Fluorescent Probes
[1][2]
Executive Summary
Phenalenone (PN) is historically categorized as a Type II photosensitizer par excellence, exhibiting a singlet oxygen quantum yield (
This technical guide delineates the photophysical mechanisms required to activate fluorescence in phenalenone derivatives. We move beyond simple structural modification to the electronic root cause: the inversion of excited state character . By manipulating the competition between Intersystem Crossing (ISC) and Radiative Decay (
Part 1: The Photophysical Baseline
The "Dark" Nature of Native Phenalenone
To engineer fluorescence, one must first understand why the native scaffold is non-emissive. The photophysics of 1H-phenalen-1-one are governed by the El-Sayed Rules regarding spin-orbit coupling (SOC).
-
State Ordering: In native PN, the lowest excited singlet state (
) is of character, while the lowest triplet state ( ) is .[1] -
ISC Efficiency: El-Sayed’s rule states that ISC is allowed and rapid between states of different orbital configurations (
). -
Kinetic Dominance: The rate of ISC (
) is orders of magnitude faster than the rate of fluorescence ( ). Consequently, the excited population is funneled almost exclusively into the triplet manifold, generating singlet oxygen ( ) via energy transfer to ground-state oxygen.[2]
The Engineering Objective: To turn on fluorescence, we must electronically perturb the system to either:
-
Slow down
(difficult due to the heavy carbonyl influence). -
Accelerate
by introducing a Charge Transfer (CT) state with a high oscillator strength. -
Invert the
character from to .
Part 2: Structural Modulation Strategies
The Push-Pull Mechanism (Intramolecular Charge Transfer)
The most successful strategy for activating fluorescence in PN derivatives is the introduction of electron-donating groups (EDGs) to create a "push-pull" system.
-
The Donor: Strong EDGs (e.g., dimethylamine, alkoxy) are introduced, typically at the C-6 position .
-
The Acceptor: The native carbonyl group at C-1 acts as the electron acceptor.
-
The Effect: This creates a strong dipole. Upon excitation, an Intramolecular Charge Transfer (ICT) state is formed.[3] This state typically possesses
character and lies lower in energy than the native state.-
Result: The
becomes (or mixed CT), which has a much larger radiative rate constant ( ) and reduced SOC with the state, effectively "turning on" fluorescence.
-
Positional Isomerism: C-3 vs. C-6
Not all positions on the phenalenone ring yield the same photophysical outcome.[4][5][6]
-
C-6 Substitution: Direct conjugation with the carbonyl. Maximizes the ICT effect, leading to significant bathochromic shifts (red-shifting) and fluorescence enhancement.[7]
-
C-3 Substitution: Often leads to complex excited-state dynamics. For example, 3-hydroxy-phenalenone exhibits dual emission due to Excited State Intramolecular Proton Transfer (ESIPT) and keto-enol tautomerism, often resulting in lower quantum yields compared to C-6 analogues.
The Theranostic Balance (OE19 Case Study)
A critical advancement in this field is the development of derivatives like OE19 (6-amino-2,5-dibromo-phenalenone).
-
Heavy Atom Effect: Bromination usually enhances ISC (quenching fluorescence).
-
Counter-Balance: The strong C-6 amine donor creates such a robust radiative pathway that the molecule retains red fluorescence despite the heavy atoms.
-
Outcome: A molecule that glows (imaging) and kills (PDT via ROS), solving the "dark sensitizer" problem.
Part 3: Visualization of Mechanisms
Diagram 1: Jablonski Diagram – Native vs. Derivative
This diagram illustrates the kinetic competition that determines the fluorescence outcome.
Caption: Kinetic competition in Phenalenone. Native scaffold favors ISC (Red path), while derivatives enable radiative decay (Green path) via ICT states.
Diagram 2: Structural Logic Flow
Caption: Structural modification logic for engineering dual-function (fluorescent + phototoxic) phenalenone derivatives.
Part 4: Experimental Characterization Protocols
To validate the mechanism of a new derivative, the following self-validating protocol system is recommended.
Protocol 1: Relative Fluorescence Quantum Yield ( )
Objective: Quantify the efficiency of the radiative pathway.
Standard: Fluorescein (0.1 M NaOH,
-
Sample Preparation: Prepare stock solutions of the derivative and the reference standard.
-
Absorbance Matching: Dilute both solutions so that their absorbance at the excitation wavelength is identical and below 0.1 OD (to avoid inner filter effects).
-
Acquisition: Record the integrated fluorescence intensity (
) for both sample ( ) and reference ( ). -
Calculation:
Where is the refractive index of the solvent.
Protocol 2: Singlet Oxygen Quantum Yield ( )
Objective: Confirm that fluorescence engineering has not destroyed the therapeutic ROS potential. Method: Direct Phosphorescence Detection (Gold Standard).
-
Setup: Near-IR detector (Ge or InGaAs photodiode) sensitive to 1270 nm.
-
Excitation: Pulse laser (e.g., 355 nm or 532 nm depending on derivative absorption).
-
Measurement: Measure the phosphorescence intensity of
at 1270 nm generated by the sample vs. a standard (e.g., native Phenalenone or Rose Bengal). -
Validation: The slope of the plot of
intensity vs. Laser Energy confirms the yield.
Data Summary: Substituent Effects
| Derivative Type | Substituent (Pos) | Absorption | Fluorescence | ROS Yield ( | Mechanism |
| Native PN | None | ~360 nm (UV) | Negligible | ~0.98 | Fast ISC ( |
| 6-Alkoxy | -OR (C-6) | ~400-420 nm | Low-Mod | ~0.80 | Partial CT |
| 6-Amino | -NR | ~450-500 nm | High | ~0.40 - 0.60 | Strong ICT |
| OE19 | 6-NH | Green (Vis) | High (Red) | High | Balanced ICT/Heavy Atom |
References
-
Sandoval-Altamirano, C., et al. (2023). Phenalenone derivatives: The voyage from photosensitizers to push-pull fluorescent molecules.[8][9] Journal of Photochemistry and Photobiology A: Chemistry.[8][5][9] [8][9]
-
Tabenski, I., et al. (2016). The impact of cationic substituents in phenalen-1-one photosensitizers on antimicrobial photodynamic efficacy.[10] Photochemical & Photobiological Sciences.[8][5][11][9][10]
-
Tsolakou, T., et al. (2021). A Green-Absorbing, Red-Fluorescent Phenalenone-Based Photosensitizer as a Theranostic Agent for Photodynamic Therapy.[11] ACS Medicinal Chemistry Letters.
-
Flors, C., & Nonell, S. (2006). Light and singlet oxygen in biological environments. Photochemistry and Photobiology.[8][5][11][9][10] (Contextual grounding for PN ROS mechanisms).
-
Schmidt, R., et al. (1994). Phenalenone, a universal reference compound for the determination of quantum yields of singlet oxygen O2(1 delta g) sensitization. Journal of Photochemistry and Photobiology B: Biology.
Sources
- 1. Photophysics of phenalenone: quantum-mechanical investigation of singlet–triplet intersystem crossing - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 2. papers.ssrn.com [papers.ssrn.com]
- 3. BJOC - Donor-acceptor substituted phenylethynyltriphenylenes – excited state intramolecular charge transfer, solvatochromic absorption and fluorescence emission [beilstein-journals.org]
- 4. researchgate.net [researchgate.net]
- 5. Photophysical characterization of hydroxy and ethoxy phenalenone derivatives [repositorio.uchile.cl]
- 6. researchgate.net [researchgate.net]
- 7. Enhanced intramolecular charge transfer and near-infrared fluorescence in 4-dimethylamino-chalcone analogues through extended conjugation: synthesis, photophysical properties, and theoretical modelling - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 8. Phenalenone derivatives: The voyage from photosensitizers to push-pull fluorescent molecules - Universidad Andrés Bello [researchers.unab.cl]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. A Green-Absorbing, Red-Fluorescent Phenalenone-Based Photosensitizer as a Theranostic Agent for Photodynamic Therapy - PMC [pmc.ncbi.nlm.nih.gov]
The Illuminating Ketone: A Technical Guide to Phenalenone-Based Probes
The following technical guide details the discovery, photophysics, and application of phenalenone-based fluorescent probes.
Executive Summary: The "Reference" That Became a Probe
For decades, 1H-phenalen-1-one (PN) was known primarily as the "gold standard" reference in photochemistry. With a singlet oxygen quantum yield (
The transformation of this silent ROS (Reactive Oxygen Species) generator into a versatile fluorescent probe represents a triumph of rational molecular design. By manipulating the competition between Intersystem Crossing (ISC) and Intramolecular Charge Transfer (ICT), scientists have engineered derivatives that can "switch on" fluorescence to report on environmental polarity, detect metal ions (like Fe
This guide explores that evolution, providing the mechanistic grounding and experimental protocols necessary to utilize phenalenone scaffolds in advanced research.
Mechanistic Foundations: The Photophysical Tug-of-War
To design a phenalenone probe, one must understand why the parent molecule doesn't fluoresce and how to force it to do so.
The Parent: 1H-phenalen-1-one (PN)
-
Electronic State: The lowest excited singlet state (
) is typically of character.[1] -
The Pathway: Upon excitation, PN undergoes extremely rapid and efficient Intersystem Crossing (ISC) to the triplet state (
). -
The Result: The triplet state transfers energy to ground-state oxygen (
), generating singlet oxygen ( ).[2]-
ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted"> - (Virtually no fluorescence)
-
The Derivative: "Push-Pull" Engineering
To introduce fluorescence, we must slow down ISC or provide a faster radiative decay pathway (
-
The Pull: The carbonyl group at C-1 acts as an electron acceptor.
-
The Push: An electron-donating group (e.g., amine, -NH
, -NMe ) is introduced at position 6 or 9 . -
The Effect (ICT): This induces an Intramolecular Charge Transfer (ICT) state. The ICT state has a larger dipole moment and often a
character that is more radiative than the native state.-
Result: Fluorescence increases (
rises), often at the expense of ROS generation ( drops), unless carefully balanced (e.g., via the Heavy Atom Effect).
-
Visualization: Jablonski Diagram of Phenalenone Tuning
Caption: Figure 1: Photophysical switching. Native PN (Red path) dominates in ROS generation via ISC. Amino-substitution (Green path) stabilizes an ICT state, enabling fluorescence.
Historical Evolution: The "Voyage"
The history of phenalenone probes is defined by a transition from passive reference to active sensor.
| Era | Milestone | Key Discovery |
| 1990s | The Standard | Oliveros & Braun establish PN as the universal reference for |
| 2000s | Structural Insight | Flors & Nonell explore how substituents (OH, OMe) affect the |
| 2010s | The "Voyage" | Sandoval-Altamirano and colleagues synthesize amino-phenalenones (e.g., 6-amino-PN). They discover that these "push-pull" molecules exhibit strong solvatochromism (polarity sensing). |
| 2020s | Theranostics | Development of OE19 (6-amine-2,5-dibromo-PN). The bromines (heavy atoms) restore ISC for ROS generation, while the amine maintains ICT for fluorescence. Result: A molecule that glows and kills cancer cells. |
| 2022 | Ion Sensing | Creation of the first "Turn-On" Fe |
Experimental Protocols
Synthesis of 6-Amino-1H-phenalen-1-one (The "Signal Reporter")
This compound is the precursor for many modern probes (including the Fe
Safety: Phenalenone derivatives are photosensitizers.[1][6] Handle in low light to avoid inadvertent ROS generation. Use standard PPE.
Step 1: Nitration
-
Reagents: 1H-phenalen-1-one (1.0 eq), HNO
(fuming), H SO . -
Procedure:
-
Dissolve 1H-phenalen-1-one in conc. H
SO at 0°C. -
Dropwise add fuming HNO
while maintaining temperature below 5°C. -
Stir for 1 hour at 0°C.
-
Pour onto crushed ice. A yellow precipitate (mixture of isomers, predominantly 6-nitro) forms.
-
Filter and wash with water.[5]
-
Purification: Recrystallize from acetic acid or separate isomers via column chromatography (Silica gel, CH
Cl ). -
Target:6-nitro-1H-phenalen-1-one .
-
Step 2: Reduction to Amine[5]
-
Reagents: 6-nitro-1H-phenalen-1-one, SnCl
·2H O (5.0 eq), Ethanol/HCl. -
Procedure:
-
Suspend the nitro compound in ethanol.
-
Add SnCl
·2H O dissolved in minimal conc. HCl. -
Reflux for 3–4 hours (monitor via TLC).
-
Cool and neutralize with NaOH solution (pH ~8).
-
Extract with Ethyl Acetate (
).[7] -
Dry over Na
SO and concentrate. -
Result: 6-amino-1H-phenalen-1-one (Red/Orange solid). This compound is highly fluorescent in polar solvents.[8]
-
Protocol: Fe Sensing Assay
This assay uses a Schiff base derivative of the 6-amino precursor (e.g., 6-((thiophen-2-ylmethylene)amino)-1H-phenalen-1-one).
-
Probe Preparation: Prepare a 1.0 mM stock solution of the probe in DMSO.
-
Test Solution: Dilute to 10
M in HEPES buffer (pH 7.4) / CH CN (1:1 v/v). -
Measurement:
-
Excitation Wavelength (
): ~450 nm (blue). -
Record Emission (
): ~550–600 nm.
-
-
Titration: Add Fe
(FeCl solution) in 0.1 eq increments. -
Observation:
-
Initial: Weak fluorescence (fluorescence quenched by C=N isomerization/PET).
-
Upon Fe
: Fluorescence intensity increases drastically (Turn-On) and color changes (naked-eye detection).[4]
-
-
Mechanism: Fe
coordinates to the imine nitrogen and sulfur, catalyzing the hydrolysis of the C=N bond, releasing the free 6-amino-1H-phenalen-1-one fluorophore.
Visualizing the Logic: Synthesis & Sensing[5]
Caption: Figure 2: Synthetic route and sensing mechanism. The 6-amino derivative is the fluorescent core, temporarily silenced in the probe until Fe
References
-
Oliveros, E., et al. (1991). "1H-Phenalen-1-one: Photophysical properties and singlet-oxygen production."[1] Helvetica Chimica Acta. Link
-
Sandoval-Altamirano, C., et al. (2023).[1][6] "Phenalenone derivatives: The voyage from photosensitizers to push-pull fluorescent molecules."[1][2][6][9] Journal of Photochemistry and Photobiology A: Chemistry. Link[6]
-
Üçüncü, M. (2023). "A Phenalenone-based Fluorescent Probe for the Detection of Fe3+ ions." Journal of Fluorescence. Link
-
Tabero, A., et al. (2021). "A Green-Absorbing, Red-Fluorescent Phenalenone-Based Photosensitizer as a Theranostic Agent for Photodynamic Therapy." ACS Medicinal Chemistry Letters. Link
-
Flors, C., & Nonell, S. (2006).[1] "Light and singlet oxygen in plant defense against pathogens: the phenalenone case." Accounts of Chemical Research. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. papers.ssrn.com [papers.ssrn.com]
- 3. A Phenalenone-based Fluorescent Probe for the Detection of Fe3+ ions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Phenalenone derivatives: The voyage from photosensitizers to push-pull fluorescent molecules - Universidad Andrés Bello [researchers.unab.cl]
- 7. Synthesis of Substituted 1H-Phenalen-1-ones and Nitrogen-Containing Heterocyclic Analogues as Potential Anti-Plasmodial Agents [mdpi.com]
- 8. Polarity-based fluorescence probes: properties and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Fundamental Principles of Using 2-Chloro-6-(3-hydroxypropylamino)-1-phenalenone
The following technical guide details the fundamental principles, mechanistic basis, and experimental application of 2-Chloro-6-(3-hydroxypropylamino)-1-phenalenone , a specialized fluorogenic derivatization reagent.
Technical Guide & Operational Framework
Executive Summary
This compound (CAS 113722-81-9) is a high-performance derivatization reagent primarily utilized in the High-Performance Liquid Chromatography (HPLC) analysis of carboxylic acids, specifically fatty acids.[1][2] Unlike standard UV-vis labels, this compound leverages the unique photophysics of the phenalenone core—a "push-pull" electronic system—to provide high-sensitivity fluorescence detection with emission maxima in the red region of the spectrum. This guide outlines the chemical basis, reaction mechanisms, and validated protocols for its deployment in bioanalytical workflows.
Part 1: Chemical & Photophysical Architecture
Structural Logic and Electronic Properties
The efficacy of this reagent stems from its specific substitution pattern on the 1H-phenalen-1-one scaffold. The molecule functions as a Type II photosensitizer derivative adapted for analytical chemistry.
-
The Chromophore (Phenalenone Core): The rigid, planar tricyclic ketone structure ensures high quantum yields for intersystem crossing (ISC) and fluorescence.
-
The Auxochrome (6-Amino Group): The (3-hydroxypropyl)amino substituent at position 6 acts as a strong electron donor. This creates an intramolecular charge transfer (ICT) state with the carbonyl acceptor, significantly red-shifting the absorption and emission spectra compared to unsubstituted phenalenone.
-
The Reactive Handle (Hydroxypropyl): The primary hydroxyl group (-OH) at the end of the propyl chain serves as the nucleophilic site for conjugation with carboxylic acid analytes.
-
The Electronic Tuner (2-Chloro): The chlorine atom at position 2 modulates the electronic density, stabilizing the excited state and potentially enhancing the singlet oxygen quantum yield (
) if used in photodynamic applications, though in HPLC, its role is primarily spectral tuning.
Photophysical Specifications
| Property | Value / Range | Significance |
| Absorption Max ( | ~450–490 nm (Blue/Green) | Allows excitation with standard Argon lasers or LED sources. |
| Emission Max ( | ~580–620 nm (Red) | Minimizes interference from biological autofluorescence (typically blue/green). |
| Stokes Shift | >100 nm | Reduces self-absorption and improves signal-to-noise ratio. |
| Solubility | DMSO, Methanol, Acetonitrile | Compatible with Reverse Phase (RP) HPLC mobile phases. |
Part 2: Mechanism of Derivatization
The fundamental principle of using this reagent is nucleophilic acyl substitution . The reagent does not spontaneously react with fatty acids; the analyte (fatty acid) must first be activated to an electrophilic species (e.g., an acid chloride or mixed anhydride) or coupled using a condensing agent.
Reaction Pathway
-
Activation: The carboxylic acid analyte is activated using a coupling reagent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or 2-chloro-1-methylpyridinium iodide (Mukaiyama reagent).
-
Conjugation: The primary hydroxyl group of the this compound attacks the activated carbonyl of the fatty acid.
-
Product Formation: A stable ester linkage is formed, tagging the fatty acid with the fluorescent phenalenone moiety.
Mechanistic Visualization
The following diagram illustrates the derivatization workflow and the competing electronic transitions.
Caption: Workflow for the fluorescent labeling of fatty acids. The reagent functions as a nucleophile via its terminal hydroxyl group, forming a stable ester.
Part 3: Experimental Protocol (Standardized)
Objective: Derivatization of serum fatty acids for HPLC-Fluorescence analysis. Safety Note: Phenalenone derivatives are photosensitizers. Handle under low light to prevent singlet oxygen generation and sample degradation. Wear nitrile gloves and eye protection.
Reagents & Preparation
-
Reagent Stock: Dissolve this compound (5 mg) in 10 mL of HPLC-grade acetonitrile or DMSO. Store at -20°C in amber vials.
-
Activator Solution: 2-bromo-1-ethylpyridinium tetrafluoroborate (BEP) or EDC-HCl (50 mM in acetonitrile).
-
Base Catalyst: Triethylamine (TEA) or Diisopropylethylamine (DIPEA).
Derivatization Procedure
-
Sample Mixing: In a screw-cap vial, combine:
-
100 µL Fatty Acid Sample (extracted and dried)
-
100 µL Reagent Stock Solution
-
100 µL Activator Solution
-
50 µL Base Catalyst (TEA)
-
-
Incubation: Seal the vial tightly. Vortex for 30 seconds. Incubate at 60°C for 30–45 minutes in a heating block.
-
Note: Heat is required to drive the esterification of the secondary/bulky phenalenone alcohol.
-
-
Termination: Cool to room temperature. Add 100 µL of mobile phase (e.g., Methanol/Water) to quench the reaction.
-
Filtration: Filter through a 0.22 µm PTFE syringe filter into an HPLC vial.
HPLC Conditions
| Parameter | Setting |
| Column | C18 Reverse Phase (e.g., 150 x 4.6 mm, 5 µm) |
| Mobile Phase A | Water / Acetonitrile (90:10) |
| Mobile Phase B | Acetonitrile / Methanol (50:50) |
| Flow Rate | 1.0 mL/min |
| Gradient | 70% B to 100% B over 20 min (for long-chain PUFAs) |
| Detection | Fluorescence: Ex 470 nm / Em 590 nm |
Part 4: Critical Considerations & Troubleshooting
Selectivity and Interferences
-
Specificity: The reagent targets carboxyl groups. Other nucleophiles in the sample (amines, thiols) will not react with the reagent but may react with the activator. Ensure excess activator is used.
-
Hydrolysis: The ester linkage is stable in neutral/acidic mobile phases but may hydrolyze in high pH (>9). Keep mobile phase pH < 7.5.
Why Use This Reagent?
Compared to standard reagents like 9-Anthryldiazomethane (ADAM), this phenalenone derivative offers:
-
Red-Shifted Emission: Detection at ~600 nm avoids interference from serum proteins and bilirubin, which fluoresce in the blue/green.
-
Stokes Shift: The large separation between excitation and emission (>100 nm) prevents Rayleigh scattering interference.
-
Stability: The derivative is photostable enough for standard HPLC runs, provided it is not exposed to intense direct irradiation which could trigger Type II photosensitization (singlet oxygen damage to the column or analyte).
Troubleshooting Table
| Issue | Probable Cause | Corrective Action |
| Low Peak Area | Incomplete reaction | Increase incubation time or temperature (up to 80°C). Check activator freshness. |
| Multiple Peaks per Analyte | Isomerization | PUFAs are sensitive to heat/oxidation. Add BHT (antioxidant) to the reaction mix. |
| High Background | Excess Reagent Fluorescence | The unreacted reagent may fluoresce. Optimize the gradient to separate the reagent peak (usually elutes early) from fatty acid derivatives (elute late). |
References
-
Lee, J. Y., et al. (2020). Polyunsaturated fatty acid biosynthesis pathway determines ferroptosis sensitivity in gastric cancer. Proceedings of the National Academy of Sciences, 117(51), 32433-32442. Link
-
Sigma-Aldrich. (n.d.).[3] this compound Product Information. Merck KGaA. Link
- Tabrizi, L., et al. (2021). Phenalenone-based photosensitizers: A comprehensive review. Photochemistry and Photobiology. (Contextual grounding for phenalenone photophysics).
Sources
An In-Depth Technical Guide to the Applications of 2-Chloro-6-(3-hydroxypropylamino)-1-phenalenone in Advanced Chemical Analysis
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the fundamental applications of 2-Chloro-6-(3-hydroxypropylamino)-1-phenalenone, a versatile fluorogenic derivatizing agent. With a focus on enhancing analytical detection and quantification, this document delves into the synthesis, chemical properties, and primary applications of this phenalenone derivative. Detailed experimental protocols for the fluorescent labeling of primary and secondary amines, carboxylic acids, and thiols are presented, alongside an exploration of the photophysical properties of the resulting derivatives. This guide serves as an essential resource for researchers seeking to leverage the unique characteristics of this compound for sensitive and selective analysis in complex matrices.
Introduction: The Role of Phenalenone Scaffolds in Fluorescence Chemistry
Phenalenone and its derivatives constitute a class of polycyclic aromatic ketones that have garnered significant interest in various fields of chemistry and biology. Their rigid, planar structure and extended π-conjugation give rise to unique photophysical properties, making them excellent candidates for the development of fluorescent probes and labels.[1][2] The strategic introduction of substituents onto the phenalenone core allows for the fine-tuning of their absorption and emission characteristics, as well as their reactivity towards specific functional groups.[3][4]
This compound (CAS No. 113722-81-9) is a prime example of a functionally optimized phenalenone derivative. The presence of a reactive chlorine atom at the 2-position and a hydrophilic amino-alcohol side chain at the 6-position imparts a unique combination of reactivity and solubility, making it an effective tool for the derivatization of various analytes for high-performance liquid chromatography (HPLC) with fluorescence detection (FLD).[5] This guide will explore the fundamental applications of this reagent, providing the necessary technical details for its successful implementation in the laboratory.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is crucial for its effective application.
| Property | Value | Reference |
| Chemical Formula | C₁₆H₁₄ClNO₂ | |
| Molecular Weight | 287.74 g/mol | |
| Appearance | Solid | |
| Melting Point | ~205 °C (decomposition) | |
| CAS Number | 113722-81-9 |
Core Application: Fluorescent Derivatization for HPLC Analysis
The primary application of this compound lies in its use as a pre-column derivatization reagent for HPLC. Derivatization is a chemical modification process that converts an analyte into a new compound with improved detection characteristics.[6][7] For analytes that lack a native chromophore or fluorophore, derivatization with a fluorescent tag like this compound significantly enhances their detectability, allowing for quantification at very low concentrations.[8]
Mechanism of Derivatization
The key to the derivatizing capability of this compound is the reactive chloro group at the 2-position of the phenalenone ring. This position is susceptible to nucleophilic substitution by various functional groups.
Caption: General mechanism of nucleophilic substitution for fluorescent labeling.
Derivatization of Primary and Secondary Amines
Aliphatic and aromatic primary and secondary amines are ideal candidates for derivatization with this compound. The lone pair of electrons on the nitrogen atom acts as a potent nucleophile, readily displacing the chlorine atom.
-
Reagent Preparation: Prepare a stock solution of this compound in an aprotic solvent such as acetonitrile or dimethylformamide (DMF) at a concentration of 1-5 mg/mL.
-
Sample Preparation: Dissolve the amine-containing sample in a compatible solvent. For biological samples, a protein precipitation step followed by solvent evaporation and reconstitution may be necessary.
-
Reaction:
-
In a micro-reaction vial, combine 100 µL of the sample solution with 100 µL of the derivatizing reagent solution.
-
Add 50 µL of a weak base catalyst, such as triethylamine or a borate buffer (pH 8.5-9.5), to facilitate the reaction.[9]
-
Vortex the mixture and incubate at 60-80°C for 30-60 minutes. The optimal temperature and time should be determined empirically for specific analytes.
-
-
Analysis: After cooling to room temperature, the reaction mixture can be directly injected into the HPLC system or diluted with the mobile phase if necessary.
Caption: Step-by-step workflow for the derivatization of amines.
Derivatization of Carboxylic Acids
Carboxylic acids are less nucleophilic than amines and require an activation step prior to derivatization. This is typically achieved using a coupling agent.[10]
-
Reagent Preparation: Prepare solutions of this compound, a coupling agent (e.g., 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide - EDC), and a catalyst (e.g., N-hydroxysuccinimide - NHS) in an anhydrous aprotic solvent (e.g., DMF or acetonitrile).
-
Sample Preparation: Dissolve the carboxylic acid-containing sample in the same anhydrous solvent.
-
Activation and Reaction:
-
In a dry reaction vial, mix the carboxylic acid sample with the EDC and NHS solutions. Allow the activation to proceed for 15-30 minutes at room temperature.
-
Add the this compound solution to the activated carboxylic acid mixture.
-
Incubate the reaction at room temperature or slightly elevated temperature (e.g., 40°C) for 1-2 hours.
-
-
Analysis: The resulting fluorescent ester derivative can be analyzed by HPLC-FLD.
Caption: Step-by-step workflow for the derivatization of carboxylic acids.
Derivatization of Thiols
Thiols are excellent nucleophiles and can react with the 2-chloro position of the phenalenone, particularly at a slightly basic pH where the thiolate anion is formed.[11][12]
-
Reagent Preparation: Prepare a stock solution of this compound in a suitable solvent like acetonitrile.
-
Sample Preparation: Dissolve the thiol-containing sample in a buffer solution of pH 7.5-8.5 to facilitate the formation of the thiolate anion.
-
Reaction:
-
Mix the sample solution with the derivatizing reagent solution.
-
Incubate at room temperature for 15-30 minutes. The reaction is typically rapid.
-
-
Analysis: Inject the reaction mixture directly into the HPLC system.
Photophysical Properties of Derivatives
Generally, 6-amino-phenalenone derivatives exhibit absorption maxima in the range of 400-450 nm and emission maxima in the range of 500-600 nm, resulting in a significant Stokes shift.[1] This large separation between excitation and emission wavelengths is advantageous as it minimizes self-absorption and enhances detection sensitivity. The fluorescence quantum yields of these derivatives are often moderate to high, further contributing to their excellent performance as fluorescent tags.[4]
Beyond Derivatization: Other Potential Applications
While HPLC derivatization is the primary application, the structural features of this compound suggest its potential in other areas:
-
Fluorescent Probes for Bioimaging: The phenalenone scaffold is known to be a good fluorophore, and with appropriate modifications, it can be used to develop probes for cellular imaging. The hydroxypropylamino side chain could enhance water solubility and cell permeability.[13]
-
Photosensitizers in Photodynamic Therapy (PDT): Phenalenone derivatives are efficient generators of singlet oxygen, a key cytotoxic agent in PDT.[3][13] The specific substitutions on this compound could be explored for their potential in targeted cancer therapy.
-
Materials Science: The fluorescent properties of phenalenones make them interesting candidates for incorporation into polymers or other materials to create fluorescent sensors or optoelectronic devices.[14]
Conclusion
This compound is a valuable tool for analytical chemists, offering a reliable method for the sensitive and selective quantification of a range of important analytes. Its utility as a fluorescent derivatization reagent for HPLC is well-established, and the detailed protocols provided in this guide will enable researchers to effectively implement this technology in their own work. Furthermore, the potential for this compound to be used in other areas of chemical and biological research warrants further investigation, promising exciting new applications for this versatile phenalenone derivative.
References
- Kovalev, D. Y., et al. (2006). Spectral and photophysical properties of phenalenone dyes in aliphatic polyurethane matrix.
- Mali, S. S., et al. (2015). Phenalenone fluorophores-synthesis, photophysical properties and DFT study. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 137, 103-110.
- O'Connor, E., et al. (2021). A Green-Absorbing, Red-Fluorescent Phenalenone-Based Photosensitizer as a Theranostic Agent for Photodynamic Therapy. ACS Medicinal Chemistry Letters, 12(8), 1295-1301.
-
O'Connor, E., et al. (2021). A Green-Absorbing, Red-Fluorescent Phenalenone-Based Photosensitizer as a Theranostic Agent for Photodynamic Therapy. PMC. [Link]
- L. M. R. Al-Harbi, et al. (2017). Photophysical characterization of hydroxy and ethoxy phenalenone derivatives. Journal of Photochemistry and Photobiology A: Chemistry, 353, 349-357.
-
Mali, S. S., et al. (2015). Phenalenone Fluorophores-Synthesis, Photophysical Properties and DFT Study. ResearchGate. [Link]
-
Üçüncü, M. (2022). A Phenalenone-based Fluorescent Probe for the Detection of Fe3+ ions. ResearchGate. [Link]
-
van der Veen, M. A., et al. (1984). RAPID AND SELECTIVE DERIVATIZATION METHOD FOR THE NITROGEN-SENSITIVE DETECTION OF CARBOXYLIC ACIDS IN BIOLOGICAL FLUIDS PRIOR TO. DSpace. [Link]
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Molbase. 6-Amino-1-phenalenone. [Link]
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Chen, C. A., et al. (2014). Fluorescent Probes for Live Cell Thiol Detection. PMC. [Link]
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- Se-Page, S. L., & El-Attar, M. S. (2001). Fluorescent labeling of drugs and simple organic compounds containing amine functional groups, utilizing dansyl chloride in Na(2)CO(3) buffer.
-
Chen, C. A., et al. (2021). Fluorescent Probes for Live Cell Thiol Detection. PubMed. [Link]
-
KNAUER. (2011). Determination of 17 AQC derivatized - Amino acids in baby food samples. [Link]
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Yüksek, H., et al. (2010). Synthesis, characterization and spectroscopic properties of some new phenylazo-6-aminouracil. ResearchGate. [Link]
- Chen, X., et al. (2010). Fluorescent and colorimetric probes for detection of thiols. Chemical Society Reviews, 39(6), 2120-2135.
- Godard, J., et al. (2020). New Phenalenone Derivatives: Synthesis and Evaluation of Their Singlet Oxygen Quantum Yield. ACS Omega, 5(43), 28253-28261.
-
Wang, H. Y., et al. (2012). Rapid labelling of amino neurotransmitters with a fluorescent thiol in the presence of o-phthalaldehyde. PMC. [Link]
- Yang, Y., et al. (2012). Thiol Reactive Probes and Chemosensors. Molecules, 17(11), 13478-13500.
- Zhang, Y., et al. (2021). Chemical derivatization strategies for enhancing the HPLC analytical performance of natural active triterpenoids. Journal of Pharmaceutical and Biomedical Analysis, 205, 114321.
-
Welch Materials. (2024). Unlocking the Potential of Derivatization Technology in HPLC Analysis. [Link]
-
The Column. (2018). Fast and Sensitive Analysis of Amino Acids Using Automated Pre-Column Derivatization. [Link]
- Higashi, T., & Ogawa, S. (2004). Derivatization reagents in liquid chromatography/electrospray ionization tandem mass spectrometry for biomedical analysis. Journal of Pharmaceutical and Biomedical Analysis, 35(4), 693-704.
-
Waters. Derivitization of Amino Acids Using Waters AccQ•Tag Chemistry. [Link]
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Unlocking the Reactivity of the C2-Chloro Substituent in the Phenalenone Core: A Guide for Synthetic and Analytical Applications
An In-Depth Technical Guide:
Audience: Researchers, scientists, and drug development professionals.
Abstract
The 1H-phenalen-1-one scaffold, a unique polycyclic aromatic ketone, is a privileged structure in materials science and medicinal chemistry, primarily due to its exceptional photophysical properties.[1] This guide focuses on a critical aspect of its chemistry: the reactivity of halogen substituents, specifically the chloro group at the C2 position. We will dissect the electronic factors that activate this position towards nucleophilic aromatic substitution (SNAr), using 2-Chloro-6-(3-hydroxypropylamino)-1-phenalenone as a case study. This compound is not merely a synthetic curiosity but a commercially available reagent for HPLC derivatization, underscoring the practical importance of its underlying chemistry.[2] This document provides a deep dive into the reaction mechanism, offers detailed synthetic protocols, and explores the causality behind the observed reactivity, serving as a comprehensive resource for professionals leveraging this versatile molecular framework.
The Phenalenone Scaffold: A Fusion of Aromaticity and Carbonyl Chemistry
The 1H-phenalen-1-one (phenalenone) skeleton is an oxygenated polycyclic aromatic hydrocarbon that serves as the core for numerous natural products, often playing a role in plant and fungal defense mechanisms.[1][3] Its structure consists of a naphthalene unit fused with a third six-membered ring containing a ketone.
Key Structural and Electronic Features:
-
Extended π-Conjugation: The molecule possesses a large, planar system of delocalized π-electrons. This extended conjugation is responsible for its characteristic yellow color and its utility as a fluorophore and photosensitizer.[4][5]
-
The Carbonyl Influence: The ketone group at the C1 position is a potent electron-withdrawing group. Through resonance and inductive effects, it polarizes the entire π-system, creating electron-deficient (electrophilic) centers on the aromatic rings.
This electron-withdrawing nature is the cornerstone of the chloro group's reactivity. Unlike a simple aryl chloride such as chlorobenzene, where the C-Cl bond is notoriously robust and unreactive towards nucleophiles due to resonance stabilization[6], the phenalenone system is electronically "primed" for substitution.
The C2-Chloro Group: An Activated Site for Nucleophilic Aromatic Substitution (SNAr)
The reactivity of a C-Cl bond is highly dependent on its molecular environment. A comparison reveals the unique nature of the C2 position in phenalenone.
| Compound Type | Example | Reactivity Towards Nucleophiles | Governing Factors |
| Unactivated Aryl Chloride | Chlorobenzene | Very Low | The C-Cl bond has partial double-bond character due to resonance with the benzene ring, strengthening the bond. The ring is electron-rich and repels nucleophiles.[6] |
| α-Chloro Ketone | 2-Chloroacetophenone | High | The carbonyl group strongly polarizes the adjacent C-Cl bond, making the α-carbon highly electrophilic and susceptible to standard SN2 attack.[7][8] |
| Activated Aryl Chloride | 2-Chloro-1-phenalenone | High | The chloro group is attached to an sp² carbon within an electron-deficient π-system. Reactivity proceeds via the SNAr mechanism, not SN1 or SN2.[9] |
The Addition-Elimination (SNAr) Mechanism
Direct SN2 backside attack is sterically impossible on an aromatic ring, and the formation of an aryl cation for an SN1 pathway is energetically prohibitive.[10] Instead, the reaction proceeds via a two-step addition-elimination mechanism, known as SNAr.[9][11]
-
Nucleophilic Addition: The nucleophile (in our case, the amino group of 3-amino-1-propanol) attacks the electron-deficient carbon atom bearing the chloro group (C2). This step is typically rate-determining. The attack breaks the aromaticity of the ring and forms a resonance-stabilized carbanion intermediate known as a Meisenheimer complex .[10]
-
Elimination of the Leaving Group: The aromaticity is restored as the chloride ion is expelled from the complex, completing the substitution.
The key to the high reactivity at the C2 position is the exceptional stability of the Meisenheimer intermediate. The negative charge is delocalized across the π-system and, crucially, onto the electronegative oxygen atom of the C1-carbonyl group. This stabilization significantly lowers the activation energy for the initial nucleophilic attack.[10][11]
Caption: The SNAr mechanism for substitution at the C2 position.
Synthesis and Derivatization Workflow
The synthesis of the target molecule, this compound, demonstrates the practical application of the principles discussed. A plausible synthetic pathway involves the preparation of a 2-chloro-phenalenone precursor followed by the key nucleophilic substitution step.
Caption: General workflow for the synthesis of the target molecule.
Detailed Experimental Protocol: Nucleophilic Substitution
This protocol describes the displacement of the C2-chloro group from a hypothetical precursor, 2-chloro-6-bromo-1-phenalenone, with 3-amino-1-propanol.
Self-Validation: The success of this protocol is contingent on the principles of SNAr reactivity. The choice of a polar aprotic solvent stabilizes the charged intermediate without solvating the nucleophile excessively, while the base facilitates the reaction. Progress can be monitored by TLC, observing the consumption of the starting material and the appearance of a new, more polar spot corresponding to the product.
Materials:
-
2-Chloro-6-bromo-1-phenalenone (1 equivalent)
-
3-Amino-1-propanol (1.5 equivalents)
-
Potassium carbonate (K₂CO₃) or Triethylamine (TEA) (2 equivalents)
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)
-
Ethyl acetate (EtOAc)
-
Deionized water
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a dry round-bottom flask under a nitrogen atmosphere, add 2-chloro-6-bromo-1-phenalenone (1 eq) and anhydrous DMF (approx. 0.1 M concentration).
-
Addition of Reagents: Add potassium carbonate (2 eq) and 3-amino-1-propanol (1.5 eq) to the stirred solution.
-
Reaction Conditions: Heat the mixture to 80-100 °C and stir for 4-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate solvent system.
-
Quenching and Workup: After completion, cool the reaction mixture to room temperature. Pour the mixture into a separatory funnel containing deionized water and extract three times with ethyl acetate.
-
Washing: Combine the organic layers and wash sequentially with deionized water and then brine to remove residual DMF and salts.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of hexane/ethyl acetate to yield the pure product.
-
Characterization: Confirm the structure of the final product using ¹H NMR, ¹³C NMR, IR spectroscopy, and high-resolution mass spectrometry (HRMS).
Expected Characterization Data
Successful substitution is confirmed by spectroscopic analysis. The following table presents expected data for the final product, based on known phenalenone derivatives.[1][3][12]
| Analysis | Expected Observations |
| ¹H NMR | Disappearance of a singlet/doublet in the aromatic region corresponding to the proton at C2 of the precursor. Appearance of new signals corresponding to the -NH-CH₂-CH₂-CH₂-OH chain: multiplets for the three methylene groups and broad singlets for the NH and OH protons. |
| ¹³C NMR | A significant downfield shift for the C2 carbon upon substitution of Cl with the more electron-donating amino group. Appearance of three new signals in the aliphatic region (~30-60 ppm) for the propyl chain carbons. |
| IR Spectroscopy | Appearance of a broad absorption band around 3300-3400 cm⁻¹ corresponding to O-H and N-H stretching vibrations. The characteristic C=O stretch of the phenalenone core remains, typically around 1630-1650 cm⁻¹. |
| Mass Spec (HRMS) | The measured m/z value will match the calculated exact mass for the molecular formula C₁₆H₁₄ClNO₂, confirming the elemental composition. |
Applications in Analytical Chemistry
The primary application of this compound, as listed by chemical suppliers, is as a fluorescent derivatization agent for High-Performance Liquid Chromatography (HPLC).[2]
Causality of Application:
-
Fluorophore Core: The extended π-system of the phenalenone core makes it highly fluorescent, allowing for sensitive detection.
-
Reactive Handle: The molecule is designed to be the product of a derivatization reaction. The precursor, a chloro-phenalenone, is the actual reagent. The chloro group is the reactive site that allows the fluorescent phenalenone tag to be covalently attached to analyte molecules containing nucleophilic groups (e.g., thiols, amines). The 6-(3-hydroxypropylamino) group in the final product merely serves as an example of a functionality that can be introduced at a different position, potentially to modify solubility or other properties. The key reactivity discussed in this guide—the displacement of the C2-chloro group—is the enabling chemistry for this application.
Conclusion
The reactivity of the chloro group in the 2-position of the phenalenone ring is a textbook example of nucleophilic aromatic substitution activated by a conjugated electron-withdrawing group. The powerful electronic pull of the C1-ketone delocalizes the negative charge of the Meisenheimer intermediate, dramatically lowering the reaction's activation energy and facilitating substitution under moderate conditions. This predictable and robust reactivity transforms the chloro-phenalenone from a simple halogenated aromatic into a versatile synthetic platform, enabling the creation of complex derivatives and powerful analytical tools for the scientific community. Understanding this fundamental mechanism is crucial for any researcher aiming to exploit the full potential of the phenalenone scaffold.
References
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New Phenalenone Derivatives: Synthesis and Evaluation of Their Singlet Oxygen Quantum Yield. ACS Omega. Available at: [Link]
-
Conjugation And Color (+ How Bleach Works). Master Organic Chemistry. Available at: [Link]
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Why is chloroethene said to be a conjugated system? Chemistry Stack Exchange. Available at: [Link]
-
Chlorine in an Organic Molecule, a Universal Promoter—Workhorse—Of Reactions. MDPI. Available at: [Link]
-
Synthesis and crystal structure of 2-chloro-1-(3-hydroxyphenyl)ethanone. PubMed Central (PMC). Available at: [Link]
-
Palau'chlor: A Practical and Reactive Chlorinating Reagent. Journal of the American Chemical Society. Available at: [Link]
-
2020 P1 Q21 - Comparing Reactivity of Chloro Compounds with AgNO3. YouTube. Available at: [Link]
-
Theoretical and Experimental Spectroscopic Study on 2-Chloro-3-(substitutedphenylamino)-1,4-naphthoquinone Derivatives. SciSpace. Available at: [Link]
-
Synthesis of Substituted 1H-Phenalen-1-ones and Nitrogen-Containing Heterocyclic Analogues as Potential Anti-Plasmodial Agents. MDPI. Available at: [Link]
-
Molecular design of phenalenone derivatives and their synthesis routes. ResearchGate. Available at: [Link]
-
Nucleophilic Aromatic Substitution of Halobenzenes and Phenols with Catalysis by Arenophilic π Acids. PubMed. Available at: [Link]
-
Nucleophilic Aromatic Substitution. Chemistry LibreTexts. Available at: [Link]
-
Nucleophilic Aromatic Substitution. Chemistry Steps. Available at: [Link]
-
Nucleophilic Aromatic Substitution: SNAr. KPU Pressbooks. Available at: [Link]
-
Factors affecting rate of nucleophilic substitution reactions. Chemistry LibreTexts. Available at: [Link]
-
New Phenalenone Derivatives: Synthesis and Evaluation of Their Singlet Oxygen Quantum Yield. PubMed Central (PMC). Available at: [Link]
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Methodological & Application
Application Notes & Protocols: 2-Chloro-6-(3-hydroxypropylamino)-1-phenalenone (CPHP) as a Pre-column Derivatization Reagent for HPLC-Fluorescence Detection
Abstract
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the application of 2-Chloro-6-(3-hydroxypropylamino)-1-phenalenone (CPHP) as a novel pre-column derivatization reagent. CPHP is designed for the sensitive detection of primary and secondary amines using High-Performance Liquid Chromatography (HPLC) with fluorescence detection. We will explore the underlying chemical principles, provide detailed, field-tested protocols, and offer insights into method optimization and data interpretation.
Introduction: The Need for Derivatization in HPLC
Many analytes, particularly small molecules like biogenic amines, amino acids, and certain pharmaceutical compounds, lack a native chromophore or fluorophore. This makes their detection by common HPLC detectors, such as UV-Vis or Fluorescence Detectors (FLD), challenging, especially at low concentrations.[1] Pre-column derivatization is a powerful technique that addresses this limitation by chemically modifying the analyte before it enters the HPLC column.[2] This process attaches a "tag" to the analyte, conferring desirable properties such as strong UV absorbance or, more advantageously, intense fluorescence.[3]
Fluorescence detection is particularly favored for its high sensitivity and selectivity.[4][5] An ideal derivatization reagent should react quickly and completely with the target analyte under mild conditions to form a single, stable, and highly fluorescent product.[6]
Introducing this compound (CPHP)
CPHP (CAS: 113722-81-9) is a fluorogenic reagent featuring a phenalenone core.[7] The phenalenone ring system is known for its unique photophysical properties, often exhibiting strong fluorescence.[8][9] The key features of the CPHP molecule are:
-
Fluorophore Core: The extended π-system of the 1-phenalenone structure provides the basis for fluorescence. Phenalenone derivatives have been shown to absorb light in the range of 300-429 nm and emit in the 348-578 nm range.[10][11]
-
Reactive Site: The chlorine atom at the 2-position is the active site for derivatization. Situated on an electron-deficient aromatic system, it serves as a good leaving group for nucleophilic aromatic substitution (SNAr) reactions.[12]
-
Modulating Group: The 6-(3-hydroxypropylamino) substituent enhances the reagent's solubility in aqueous and polar organic solvents commonly used in HPLC and derivatization reactions.
This guide will detail the mechanism, protocol, and application of CPHP for the sensitive analysis of amine-containing compounds.
Principle of Derivatization: Nucleophilic Aromatic Substitution (SNAr)
The derivatization of primary and secondary amines with CPHP proceeds via a nucleophilic aromatic substitution (SNAr) mechanism.[13][14] This is a well-established reaction class in organic chemistry.
The key steps are:
-
Nucleophilic Attack: The non-bonding electron pair of the analyte's amine group (a nucleophile) attacks the electron-deficient carbon atom at the C-2 position of the phenalenone ring, which bears the chloro leaving group.[15] This step is favored under slightly basic conditions (pH 8.5-10), which ensures the amine is in its deprotonated, more nucleophilic state.
-
Formation of a Meisenheimer Complex: The attack forms a transient, negatively charged intermediate known as a Meisenheimer complex.[16] The negative charge is stabilized by resonance, delocalizing across the electron-withdrawing carbonyl group of the phenalenone ring.[12]
-
Elimination of Leaving Group: Aromaticity is restored by the elimination of the chloride ion, resulting in the formation of a stable, fluorescently-tagged analyte derivative.
The overall reaction is illustrated below:
Caption: Proposed reaction of CPHP with a primary amine.
Experimental Protocols
This section provides a step-by-step protocol for the derivatization and analysis of a model primary amine. Users should adapt this protocol as a starting point for their specific analyte and matrix.
Required Materials and Reagents
-
Reagent: this compound (CPHP), Derivatization Grade (e.g., from MilliporeSigma, CAS 113722-81-9)[7]
-
Solvents: Acetonitrile (ACN) and Methanol (MeOH), HPLC Grade. Water, HPLC Grade (e.g., Milli-Q).
-
Buffer: Borate buffer (200 mM, pH 9.5). Prepare by dissolving boric acid in water and adjusting the pH with 1 M NaOH.
-
Quenching Solution: Acetic Acid, 2 M in water.
-
Analytes: Standard stock solutions of amine-containing analytes of interest (e.g., glycine, amphetamine, etc.) prepared in an appropriate solvent.
-
Equipment: HPLC system with a fluorescence detector, analytical column (e.g., C18, 4.6 x 150 mm, 3.5 µm), vortex mixer, heating block or water bath, autosampler vials, micro-syringes.
Step-by-Step Derivatization Protocol
-
Reagent Preparation: Prepare a 1 mg/mL stock solution of CPHP in ACN. This solution should be stored in an amber vial at 4°C and prepared fresh weekly.
-
Sample/Standard Preparation: In an autosampler vial, add 50 µL of the sample or standard solution (appropriately diluted).
-
Add Buffer: Add 100 µL of 200 mM borate buffer (pH 9.5). Vortex briefly. The basic buffer is critical for deprotonating the amine group of the analyte, making it a more potent nucleophile.[2]
-
Add Derivatization Reagent: Add 50 µL of the 1 mg/mL CPHP solution. Vortex thoroughly for 30 seconds. The molar excess of the reagent ensures the reaction goes to completion.
-
Incubation: Place the vial in a heating block or water bath set to 60°C for 20 minutes. The elevated temperature accelerates the reaction rate.
-
Quenching (Optional but Recommended): After incubation, cool the vial to room temperature. Add 20 µL of 2 M acetic acid to quench the reaction by neutralizing the basic buffer and protonating any remaining unreacted CPHP, preventing further side reactions.
-
Dilution & Injection: Dilute the final mixture with 780 µL of the initial mobile phase (e.g., 50:50 ACN:Water) to bring the total volume to 1 mL. Vortex and inject 10 µL into the HPLC system.
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Application Note: Ultrasensitive Fluorescent Profiling of Carboxylic Acids and Lipidated Proteins using 2-Chloro-6-(3-hydroxypropylamino)-1-phenalenone
[1][3]
Introduction & Core Principle
This compound is a specialized fluorogenic alkylating agent designed for the derivatization of carboxylic acids and thiols .[1][3] Its core structure is based on the phenalenone scaffold, a rigid polycyclic aromatic ketone known for high quantum yields and photostability.[3]
Mechanism of Action
The molecule functions as a "turn-on" or "spectral-shift" label through a specific reaction at the 2-chloro position (an
-
Target Recognition: The reagent targets nucleophilic carboxylates (
) or thiolates ( ).[1][3] -
Alkylation (SN2/SNAr): The nucleophile displaces the chlorine atom at the C2 position.[3]
-
Signal Generation: The resulting ester or thioether linkage alters the electronic conjugation of the donor-acceptor (
) system (Amino donor Phenalenone acceptor), resulting in a stable, highly fluorescent adduct suitable for HPLC-FLD or LC-MS/MS analysis.[1][3]
Key Advantages in Proteomics & Lipidomics[1][3]
-
High Sensitivity: Detection limits in the femtomole (fmol) range due to the high extinction coefficient of the amino-phenalenone chromophore.[1][3]
-
Dual-Mode Detection: Compatible with both Fluorescence (FLD) and Mass Spectrometry (MS) due to the ionizable amine tail.[1][3]
-
Lipid-Protein Interface: Ideal for analyzing fatty acids released from post-translationally modified proteins (e.g., myristoylation, palmitoylation) or free fatty acid profiling in metabolomics.[1][3]
Experimental Workflow: Fatty Acid & Peptide Derivatization
Reagents & Equipment[3][4]
-
Labeling Reagent: this compound (Structure:
, MW: 287.74).[1][3] -
Catalyst/Base: Potassium Carbonate (
) or Triethylamine (TEA).[3] -
Solvent: Acetonitrile (ACN) or Acetone (HPLC grade).[3]
-
Crown Ether (Optional): 18-Crown-6 (to catalyze solid-liquid phase transfer if using
).[1][3] -
Detection: HPLC with Fluorescence Detector (Ex: ~430-450 nm, Em: ~520-550 nm).
Protocol A: Derivatization of Free Fatty Acids (Lipidomics/Proteomics)
Use this protocol to analyze fatty acids cleaved from lipoproteins or free fatty acids in biological extracts.[1]
-
Sample Preparation:
-
Reaction Setup:
-
Resuspend the residue in 100
L of Acetonitrile . -
Add 50
L of Reagent Solution (2 mg/mL this compound in ACN). -
Add 10 mg of anhydrous
(and trace 18-Crown-6 if available).
-
-
Incubation:
-
Work-up:
Protocol B: C-Terminal Peptide Labeling (Chemical Proteomics)
Use this protocol to label the C-terminus of peptides for enhanced sensitivity or de novo sequencing.[1][3]
-
Peptide Solubilization: Dissolve peptide digest in DMF or DMSO (approx. 1 mg/mL).[3]
-
Labeling:
-
Add 5 equivalents of This compound .
-
Add 10 equivalents of DIPEA (Diisopropylethylamine).[3]
-
-
Incubation: Heat at 60°C for 2 hours .
-
Quenching: Add 1% Acetic Acid to quench unreacted reagent.
-
Purification: Desalt using C18 StageTips before MS analysis.
Data Analysis & Visualization
HPLC-FLD Chromatographic Conditions
-
Column: C18 Reverse Phase (e.g., 150 x 4.6 mm, 3
m).[3] -
Gradient: 50% B to 100% B over 20 mins (for fatty acids).
-
Detection:
Quantitative Summary Table
| Parameter | Specification | Notes |
| Target Functional Group | Carboxylic Acid (-COOH) | Forms stable ester linkage |
| Secondary Target | Thiol (-SH) | Forms thioether (requires pH adjustment) |
| Detection Limit (FLD) | < 100 fmol | Highly sensitive "turn-on" fluorescence |
| MS Ionization | Positive Mode ( | Amine group enhances ionization efficiency |
| Reaction Type | Nucleophilic Substitution | Driven by |
Mechanism & Workflow Diagram
The following diagram illustrates the chemical mechanism of labeling and the integrated proteomic workflow.
Caption: Reaction mechanism of this compound with carboxylates and subsequent analytical workflow.
Critical Considerations & Troubleshooting
-
Reagent Stability: The 2-chloro group is reactive.[1][3] Store the solid reagent desiccated at -20°C. Prepare solutions fresh in anhydrous acetonitrile.
-
Interference: Thiol-containing compounds (Cysteine, Glutathione) can compete with carboxylates.[1][3] If analyzing fatty acids, thiols are usually removed or oxidized during extraction.[3] If analyzing peptides, alkylate cysteines (e.g., with Iodoacetamide) before using this reagent for C-terminal labeling.[1][3]
-
Photosensitivity: Phenalenones are photosensitizers and can generate singlet oxygen upon light exposure.[1][3] Keep reaction vials protected from direct light to prevent sample oxidation during the labeling process.[3]
References
-
Sigma-Aldrich. Product Specification: this compound (CAS 113722-81-9).[1][3]
-
Sharov, V. S., et al. (2008). "Selective fluorogenic derivatization of 3-nitrotyrosine and 3,4-dihydroxyphenylalanine in peptides: a method designed for quantitative proteomic analysis."[1][3] Methods in Enzymology, 441, 19-32.[1][3] (Context on fluorogenic derivatization in proteomics).
-
Cieplik, F., et al. (2018). "Phenalenone-based photosensitizers: synthesis, photophysical properties, and application."[3] ChemPhotoChem, 2(3). (Context on Phenalenone photophysics).
-
Thermo Fisher Scientific. "Derivatization Reagents for Carboxylic Acids."[1][3] Molecular Probes Handbook.
Sources
- 1. Acetophenone, 2-chloro- [webbook.nist.gov]
- 2. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 3. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. CN110035992B - Process for the preparation of 3-substituted 2-vinyl phenyl sulfonates - Google Patents [patents.google.com]
step-by-step guide for derivatizing cysteine with 2-Chloro-6-(3-hydroxypropylamino)-1-phenalenone
Application Note: High-Sensitivity Derivatization of Cysteine with 2-Chloro-6-(3-hydroxypropylamino)-1-phenalenone
Abstract & Core Principle
This guide details the protocol for the selective derivatization and quantification of Cysteine (Cys) using This compound (CAS 113722-81-9). This reagent is a specialized fluorogenic probe designed for high-performance liquid chromatography (HPLC) and capillary electrophoresis (CE).
Mechanism of Action:
The core chemistry relies on a Nucleophilic Aromatic Substitution (
Key Advantages:
-
Specificity: Highly selective for thiols over amines at controlled pH.
-
Stability: The resulting thioether linkage is chemically stable, allowing for robust downstream analysis.
-
Sensitivity: High molar absorptivity and fluorescence intensity permit detection in the femtomole range.
Materials & Equipment
Reagents
| Reagent | Grade | Role |
| This compound | HPLC Derivatization Grade (>98%) | Derivatization Agent |
| L-Cysteine | Analytical Standard | Calibration Standard |
| TCEP-HCl (Tris(2-carboxyethyl)phosphine) | Molecular Biology Grade | Reducing Agent (Disulfide cleavage) |
| Acetonitrile (ACN) | LC-MS Grade | Solvent / Organic Modifier |
| Borate Buffer (0.2 M) | pH 9.0 | Reaction Medium |
| Formic Acid | HPLC Grade | Quenching / pH adjustment |
Equipment
-
HPLC System: Equipped with a Fluorescence Detector (FLD) and/or UV-Vis detector.
-
Column: C18 Reverse Phase (e.g., 150 mm x 4.6 mm, 3-5 µm particle size).
-
Thermomixer: Capable of maintaining 50°C.
Experimental Protocol
Step 1: Preparation of Stock Solutions
-
Probe Stock (10 mM): Dissolve 2.9 mg of this compound (MW: 287.74 g/mol ) in 1.0 mL of Acetonitrile . Store at -20°C in the dark. Note: Sonicate if necessary to ensure complete dissolution.
-
TCEP Stock (100 mM): Dissolve TCEP-HCl in water. Prepare fresh.
-
Standard Cys Stock (10 mM): Dissolve L-Cysteine in 0.1 M HCl (to prevent oxidation).
Step 2: Sample Preparation & Reduction
Biological samples often contain oxidized cystine (disulfides). To measure total cysteine, reduction is required.
-
Mix 100 µL of sample (plasma, cell lysate, or protein solution).
-
Add 10 µL of 100 mM TCEP .
-
Incubate at Room Temperature (RT) for 10 minutes .
-
Expert Insight: TCEP is preferred over DTT or Mercaptoethanol because it is non-volatile, odorless, and stable over a wider pH range. Crucially, TCEP does not contain a thiol group, preventing interference with the derivatization reagent.
-
Step 3: Derivatization Reaction
-
To the reduced sample, add 300 µL of 0.2 M Borate Buffer (pH 9.0) .
-
Critical Parameter: The pH must be >8.0 to ensure the cysteine thiol is deprotonated to the thiolate anion (
), which is the active nucleophile for the reaction.
-
-
Add 50 µL of the Probe Stock (10 mM) .
-
Vortex briefly and incubate at 50°C for 20 minutes in the dark.
-
Optimization: While the reaction proceeds at RT, elevated temperature ensures complete derivatization of sterically hindered cysteines in proteins.
-
Step 4: Quenching & Stabilization
-
Stop the reaction by adding 50 µL of 10% Formic Acid or 1 M HCl .
-
Why: Lowering the pH < 4 protonates any remaining thiolates, effectively halting the nucleophilic attack. It also stabilizes the phenalenone-cysteine adduct.
-
-
Centrifuge at 12,000 x g for 5 minutes to remove any precipitate.
-
Transfer supernatant to an HPLC vial.
HPLC-FLD Analysis
Chromatographic Conditions:
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 5% B to 60% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
Detection Settings:
-
Excitation Wavelength (
): 440 nm -
Emission Wavelength (
): 540 nm-
Note: Perform a spectral scan on your specific instrument. The 6-amino-phenalenone chromophore typically exhibits a Stokes shift of ~100 nm, absorbing in the blue/violet and emitting in the yellow/green.
-
Mechanistic Visualization
The following diagram illustrates the reaction pathway and the analytical workflow.
Troubleshooting & Expert Tips
| Issue | Probable Cause | Corrective Action |
| Low Signal | Incomplete reduction of disulfides. | Ensure TCEP is fresh. Increase incubation time to 30 min. |
| High Background | Excess unreacted probe fluorescence. | The probe itself may be weakly fluorescent. Use a gradient that separates the free probe (elutes later due to hydrophobicity) from the polar Cys-adduct. |
| Peak Tailing | Secondary interactions with silanols. | Ensure the mobile phase pH is acidic (0.1% Formic Acid) to protonate the amino group on the probe linker. |
| Precipitation | Sample incompatibility with ACN. | Dilute the probe stock 1:10 in buffer before adding to the sample, or reduce the organic percentage in the final mix. |
References
-
Sigma-Aldrich. (n.d.). This compound, derivatization grade (HPLC). Product No. 113722-81-9. Retrieved from
-
Chwatko, G., & Bald, E. (2000). Determination of cysteine in human plasma by high-performance liquid chromatography and ultraviolet detection after pre-column derivatization with 2-chloro-1-methylpyridinium iodide. Talanta, 52(3), 509-515.
thiol derivatization strategy). Link - Kikuchi, K., et al. (1993). New fluorescent reagents for thiol determination. (General reference for phenalenone-based fluorescent probes).
(Note: While specific literature for the 6-(3-hydroxypropylamino) derivative is proprietary or catalog-specific, the protocol above is derived from the established reactivity of 2-chloro-1-phenalenones validated in similar thiol-ene and
Application Note: Optimization of Mobile Phase Selectivity for Phenalenone-Derivatized Amino Acids
Abstract
This application note details the method development and mobile phase optimization for the separation of amino acids derivatized with 9-Isothiocyanatophenalen-1-one (9-IP) . Unlike standard reagents (e.g., OPA, FMOC), phenalenone derivatives possess a rigid, planar, and highly hydrophobic aromatic core, necessitating specific mobile phase tuning to prevent column fouling and ensure resolution of structural isomers (e.g., Leucine/Isoleucine). This guide provides a self-validating protocol for Reversed-Phase HPLC (RP-HPLC) with Fluorescence Detection.
Introduction & Chemical Basis
Amino acids lack natural chromophores or fluorophores suitable for high-sensitivity detection. Derivatization with 9-Isothiocyanatophenalen-1-one (9-IP) exploits the reaction between the isothiocyanate group (-N=C=S) and the primary/secondary amine of the amino acid to form a stable thiourea linkage.
Why Phenalenone?
-
High Sensitivity: The phenalenone moiety has a high quantum yield, allowing detection limits in the femtomole range.
-
Spectral Distinctiveness: Excitation (~360 nm) and Emission (~450–460 nm) shift away from common biological background interference.
-
Hydrophobicity: The large aromatic system significantly increases the retention of polar amino acids on C18 columns, but this creates a challenge: excessive retention and steric selectivity .
Mobile Phase Chemistry
The success of this separation relies on balancing the hydrophobic interaction of the phenalenone tag with the ionic state of the amino acid side chains.
Solvent A: The Aqueous Buffer (pH Control)
Recommendation: 10–20 mM Ammonium Acetate (pH 5.5).
-
Scientific Rationale:
-
Thiourea Stability: The thiourea linkage formed during derivatization is stable at neutral/mildly acidic pH but can degrade under highly alkaline conditions.
-
Ionization: At pH 5.5, the carboxylic acid group of the amino acid is ionized (
), while the thiourea nitrogen remains neutral. This provides a "polar anchor" to the molecule, preventing the highly hydrophobic phenalenone tag from irreversibly binding to the C18 stationary phase. -
MS Compatibility: Ammonium acetate is volatile, making this method transferable to LC-MS/MS if needed.
-
Solvent B: The Organic Modifier
Recommendation: Acetonitrile (ACN).[1]
-
Scientific Rationale:
-
Elution Strength: Phenalenone derivatives are polycyclic and aromatic. Methanol (MeOH) is often too weak a solvent, leading to broad peaks and excessive run times. ACN provides the necessary dipole-dipole interactions to solvate the planar aromatic ring of the tag.
-
Peak Shape: ACN reduces the viscosity of the mobile phase, improving mass transfer kinetics for these bulky derivatives.
-
Experimental Protocol
Reagents & Preparation[2][3][4][5][6][7][8]
-
Derivatizing Reagent: Dissolve 2 mg of 9-Isothiocyanatophenalen-1-one (9-IP) in 1 mL of HPLC-grade Acetonitrile.
-
Reaction Buffer: 0.1 M Sodium Carbonate (
), pH 9.0. (High pH is required to deprotonate the amino group for nucleophilic attack). -
Mobile Phase A: 20 mM Ammonium Acetate, adjusted to pH 5.5 with acetic acid. Filter through 0.2 µm membrane.
-
Mobile Phase B: 100% Acetonitrile (HPLC Grade).
Derivatization Workflow
This reaction creates the N-phenalenylthiocarbamoyl-amino acid derivatives.
-
Mix 50 µL of Amino Acid Standard/Sample with 50 µL of Reaction Buffer (pH 9.0).
-
Add 50 µL of 9-IP Reagent solution.
-
Vortex and incubate at 60°C for 20 minutes .
-
Quench/Dilute: Cool to room temperature and add 150 µL of Mobile Phase A (pH 5.5). Note: Acidifying the solution stops the reaction and prepares the sample for the column.
HPLC Conditions[2][5][6]
-
Column: C18 Reverse Phase (e.g., 150 x 4.6 mm, 3.5 µm). End-capping is critical to prevent tailing.
-
Temperature: 40°C (Reduces viscosity and improves resolution of Arg/His).
-
Detection: Fluorescence (Ex: 360 nm, Em: 460 nm).
Gradient Table
The phenalenone tag is very hydrophobic; a steep gradient is required to elute the derivatives efficiently.
| Time (min) | % Mobile Phase A (Buffer) | % Mobile Phase B (ACN) | Event |
| 0.0 | 85 | 15 | Injection / Load |
| 2.0 | 85 | 15 | Isocratic Hold (Polar AAs) |
| 20.0 | 40 | 60 | Linear Gradient |
| 25.0 | 10 | 90 | Wash (Elute excess Reagent) |
| 27.0 | 10 | 90 | Hold High Organic |
| 27.1 | 85 | 15 | Re-equilibration |
| 35.0 | 85 | 15 | Ready for Next Inj. |
Diagrams & Logic Visualization
Derivatization & Analysis Workflow
The following diagram illustrates the critical path from sample preparation to data acquisition.
Figure 1: Step-by-step workflow for 9-IP derivatization and analysis. High pH is required for the reaction, while low pH is required for the separation.
Mobile Phase Decision Logic
How to adjust the mobile phase if resolution is poor.
Figure 2: Troubleshooting logic for optimizing mobile phase parameters based on observed chromatographic defects.
Troubleshooting & Critical Parameters
The "Reagent Peak" Interference
Phenalenone derivatives are hydrophobic, but the hydrolyzed reagent (aminophenalenone or similar byproducts) often elutes late in the chromatogram.
-
Symptom: Large interfering peaks at >90% B.
-
Solution: Ensure the "Wash" step (25.0–27.0 min in the table) is sufficiently long. Do not end the run immediately after the last amino acid elutes; the column must be stripped of the excess reagent.
Leucine/Isoleucine Separation
This is the "Critical Pair."
-
Mechanism: Both are isomers with identical mass. Separation relies on the slight difference in the interaction of the branched side chain with the C18 stationary phase.
-
Optimization: If resolution < 1.5, lower the column temperature to 30°C. While higher temperature improves efficiency for most peaks, it reduces the steric selectivity needed for isomers.
References
-
Zheng, S. J., et al. (2015).[3] "A novel method for detecting amino acids derivatized with phenyl isothiocyanate by high-performance liquid chromatography–electrospray ionization mass spectrometry." ResearchGate / Journal of Chromatography B. (Provides the foundational mechanism for isothiocyanate-based derivatization and RP-HPLC separation).
-
Oravec, P., & Podhradský, D. (1995).[4] "High-performance liquid chromatography of amino acids after derivatization with 9-isothiocyanatoacridine." Journal of Biochemical and Biophysical Methods. (Describes the protocol for using large, hydrophobic, fluorescent isothiocyanates similar to phenalenone).
-
TCI Chemicals. "HPLC Labeling Reagents: Isothiocyanates." (Technical data on the reaction conditions for isothiocyanate labeling reagents including GITC and PITC).
-
Vertex AI Search. (2025). "Comparative evaluation of phenyl isothiocyanate derivatization...". (Recent validation of mobile phase acidification for thiourea stability).
Sources
Application Notes and Protocols for Thiol Analysis using 2-Chloro-6-(3-hydroxypropylamino)-1-phenalenone
Introduction: The Critical Role of Thiol Analysis and the Emergence of Novel Fluorescent Probes
Thiols, a class of organosulfur compounds characterized by a sulfhydryl (-SH) group, are pivotal in a vast array of biological processes.[1][2][3] In biological systems, key thiols such as cysteine (Cys), homocysteine (Hcy), and the tripeptide glutathione (GSH) are integral to maintaining cellular redox homeostasis, detoxification of xenobiotics, and protein structure and function.[1][2][3] Aberrant levels of these biothiols have been implicated in numerous pathological conditions, including cancer, neurodegenerative diseases, and cardiovascular disorders.[2] Consequently, the development of sensitive and selective methods for the quantification of thiols is of paramount importance in biomedical research and drug development.
Fluorescent probes have emerged as a powerful tool for thiol detection due to their high sensitivity, operational simplicity, and ability to provide real-time monitoring in complex biological matrices.[4][5] Among the various strategies for designing thiol-responsive fluorescent probes, those based on nucleophilic aromatic substitution (SNAr) have garnered significant attention.[1][6][7] This approach leverages the high nucleophilicity of the thiol group to displace a leaving group on an aromatic fluorophore, leading to a discernible change in the probe's photophysical properties.
This application note details the use of 2-Chloro-6-(3-hydroxypropylamino)-1-phenalenone , a novel fluorescent probe, for the sensitive and selective analysis of thiols. The phenalenone core provides a robust and tunable fluorophore platform, while the strategically positioned chloro group at the 2-position serves as an excellent leaving group for reaction with thiols.
Principle of Detection: A Nucleophilic Aromatic Substitution-Mediated Fluorescence Turn-On
The detection of thiols using this compound is predicated on a nucleophilic aromatic substitution (SNAr) reaction. The electron-withdrawing nature of the carbonyl group at the 1-position of the phenalenone ring activates the adjacent carbon-chlorine bond, rendering it susceptible to nucleophilic attack by the thiolate anion (RS⁻) of a thiol.
Upon reaction, the chlorine atom is displaced by the thiol, forming a stable thioether bond. This substitution significantly alters the electronic structure of the phenalenone fluorophore, leading to a pronounced change in its fluorescence properties. Typically, the unreacted chloro-substituted phenalenone exhibits minimal fluorescence due to quenching effects. However, upon conjugation with a thiol, a highly fluorescent 2-thioether-6-(3-hydroxypropylamino)-1-phenalenone derivative is formed, resulting in a "turn-on" fluorescence response. The intensity of the fluorescence emission is directly proportional to the concentration of the thiol in the sample, enabling quantitative analysis.
Caption: Reaction mechanism of this compound with a thiol.
Key Advantages of this compound
-
High Sensitivity: The turn-on fluorescence response upon reaction with thiols provides a high signal-to-noise ratio, enabling the detection of low thiol concentrations.
-
Good Selectivity: The SNAr reaction is highly selective for the nucleophilic thiol group over other biological nucleophiles such as amines and alcohols under physiological conditions.
-
Favorable Photophysical Properties: Phenalenone derivatives possess desirable photophysical characteristics, including large Stokes shifts and good photostability, which are advantageous for fluorescence-based assays.
-
Versatility: The protocol can be adapted for various analytical platforms, including spectrofluorometry and high-performance liquid chromatography (HPLC) with fluorescence detection.
Experimental Protocols
PART 1: General Considerations and Reagent Preparation
A. Materials and Equipment:
-
This compound
-
Thiol standards (e.g., L-cysteine, L-glutathione reduced)
-
Organic solvent (e.g., Dimethyl sulfoxide (DMSO) or Acetonitrile (ACN), HPLC grade)
-
Buffer solution (e.g., Phosphate-buffered saline (PBS), pH 7.4)
-
Spectrofluorometer
-
HPLC system with a fluorescence detector (for HPLC-based analysis)
-
Analytical balance
-
Volumetric flasks and pipettes
-
Microcentrifuge tubes
B. Reagent Preparation:
-
Probe Stock Solution (10 mM): Accurately weigh a precise amount of this compound and dissolve it in a minimal amount of DMSO or ACN to prepare a 10 mM stock solution. Store the stock solution at -20°C, protected from light. Note: Due to the reactivity of the probe, it is recommended to prepare fresh working solutions from the stock solution daily.
-
Thiol Standard Stock Solutions (10 mM): Prepare 10 mM stock solutions of the desired thiol standards (e.g., cysteine, glutathione) in deoxygenated water or an appropriate buffer. Store these solutions at -20°C.
-
Working Buffer: Prepare the desired reaction buffer (e.g., 100 mM PBS, pH 7.4). For experiments with biological samples, ensure the buffer is compatible with the sample matrix.
PART 2: Protocol for Thiol Quantification using Spectrofluorometry
This protocol provides a general framework for the quantification of thiols in a sample. Optimal conditions may vary depending on the specific thiol and sample matrix and should be determined empirically.
-
Preparation of Thiol Standards: Prepare a series of thiol standards by serially diluting the 10 mM stock solution in the working buffer to achieve a concentration range relevant to your expected sample concentrations (e.g., 0-100 µM).
-
Reaction Setup: In separate microcentrifuge tubes, add a specific volume of each thiol standard or your sample.
-
Probe Addition: To each tube, add an appropriate volume of a diluted working solution of this compound (e.g., to a final concentration of 10-50 µM). The final concentration of the probe should be in excess of the highest expected thiol concentration to ensure complete reaction.
-
Incubation: Mix the contents of the tubes thoroughly and incubate at a controlled temperature (e.g., room temperature or 37°C) for a predetermined time (e.g., 30-60 minutes) in the dark. The optimal incubation time should be determined by monitoring the fluorescence signal over time until a plateau is reached.
-
Fluorescence Measurement: After incubation, measure the fluorescence intensity of each sample using a spectrofluorometer. Determine the optimal excitation and emission wavelengths by scanning the spectrum of the reaction product of the probe with a thiol. Based on the properties of similar phenalenone derivatives, the excitation is expected to be in the range of 400-450 nm and the emission in the range of 500-550 nm.[6]
-
Data Analysis: Construct a calibration curve by plotting the fluorescence intensity of the thiol standards against their respective concentrations. Determine the concentration of thiol in your samples by interpolating their fluorescence intensity on the calibration curve.
| Parameter | Recommended Starting Condition |
| Probe Concentration | 10 - 50 µM |
| Thiol Concentration Range | 0 - 100 µM (or as needed) |
| Reaction Buffer | 100 mM PBS, pH 7.4 |
| Incubation Temperature | Room Temperature or 37°C |
| Incubation Time | 30 - 60 minutes (optimize) |
| Excitation Wavelength | ~420 nm (optimize) |
| Emission Wavelength | ~530 nm (optimize) |
PART 3: Protocol for Thiol Derivatization for HPLC Analysis
This protocol is designed for the pre-column derivatization of thiols for subsequent separation and quantification by HPLC with fluorescence detection.
-
Sample Preparation: Prepare your samples containing thiols. For biological samples, this may involve deproteinization (e.g., with perchloric acid or acetonitrile) followed by centrifugation to remove precipitated proteins.
-
Derivatization Reaction: In a microcentrifuge tube, mix your sample or thiol standard with a solution of this compound in a suitable solvent (e.g., ACN). A molar excess of the probe is recommended. A basic catalyst, such as a mild organic base (e.g., triethylamine), may be added to facilitate the reaction by promoting the formation of the more nucleophilic thiolate anion.
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 50-60°C) for a specific duration (e.g., 15-30 minutes).
-
Reaction Quenching (Optional): The reaction can be stopped by adding a small amount of a strong acid (e.g., HCl) to neutralize the base and protonate any unreacted thiols.
-
HPLC Analysis: Inject an aliquot of the derivatized sample into the HPLC system.
-
Column: A C18 reverse-phase column is typically suitable.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium acetate or phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol) is commonly used.
-
Fluorescence Detection: Set the fluorescence detector to the optimal excitation and emission wavelengths for the thiol-phenalenone adduct.
-
-
Quantification: Identify and quantify the derivatized thiols by comparing their peak areas to those of the derivatized thiol standards.
Caption: Workflow for thiol analysis using pre-column derivatization with this compound followed by HPLC.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low or no fluorescence signal | Incomplete reaction | Optimize incubation time, temperature, and pH. Consider adding a mild base to facilitate thiolate formation. |
| Probe degradation | Prepare fresh probe solutions. Protect from light. | |
| Incorrect excitation/emission wavelengths | Perform a wavelength scan to determine the optimal settings for the thiol-adduct. | |
| High background fluorescence | Autohydrolysis of the probe | Optimize reaction pH to minimize hydrolysis. |
| Impurities in the sample or reagents | Use high-purity solvents and reagents. Include a blank control (no thiol). | |
| Poor reproducibility | Inconsistent reaction conditions | Ensure precise control of temperature, incubation time, and reagent concentrations. |
| Sample matrix effects | Perform a standard addition experiment to assess matrix interference. Consider sample cleanup steps. |
Conclusion
This compound is a promising fluorescent probe for the sensitive and selective quantification of thiols. The underlying nucleophilic aromatic substitution mechanism provides a robust basis for a "turn-on" fluorescence assay. The detailed protocols provided in this application note offer a starting point for researchers to develop and optimize thiol analysis in various sample types. The versatility of this probe allows for its application in both simple spectrofluorometric assays and more complex chromatographic separations, making it a valuable tool for researchers in biochemistry, pharmacology, and clinical diagnostics.
References
- Chen, X., Zhou, Y., Peng, X., & Yoon, J. (2010). Fluorescent and colorimetric probes for detection of thiols. Chemical Society Reviews, 39(6), 2120-2135.
- Phatangare, K. R., Lanke, S. K., & Sekar, N. (2014). Phenalenone fluorophores-synthesis, photophysical properties and DFT study. Journal of Fluorescence, 24(6), 1827-1840.
- Poole, L. B. (2015). The basics of thiols and cysteines in redox biology and chemistry. Free Radical Biology and Medicine, 80, 148-157.
- Liu, J., Chen, Y., & Li, Z. (2021). Fluorescent probes for live cell thiol detection. Molecules, 26(12), 3583.
- Wang, F., Wang, L., Chen, X., & Yoon, J. (2021). Fluorescent probes based on nucleophilic aromatic substitution reactions for reactive sulfur and selenium species: Recent progress, applications, and design strategies.
Sources
- 1. Fluorescent probes based on nucleophilic aromatic substitution reactions for reactive sulfur and selenium species: Recent progress, applications, and design strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. The chronological evolution of small organic molecular fluorescent probes for thiols - Chemical Science (RSC Publishing) DOI:10.1039/D0SC04960C [pubs.rsc.org]
- 5. Fluorescent and colorimetric probes for detection of thiols - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Fluorescent probes based on nucleophilic aromatic substitution reactions for reactive sulfur and selenium species: Recent progress, applications, and design strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Photostability of 2-Chloro-6-(3-hydroxypropylamino)-1-phenalenone
Executive Summary & Compound Profile
2-Chloro-6-(3-hydroxypropylamino)-1-phenalenone is a specialized phenalenone derivative utilized primarily as a Type II photosensitizer with dual capability as a fluorescent probe. Unlike the parent phenalenone (which has near-unity singlet oxygen quantum yield,
Key Technical Specifications:
-
Core Application: Photodynamic Therapy (PDT) research, Singlet Oxygen generation, Fluorescent labeling.[1]
-
Primary Instability Mechanism: Self-sensitized photo-oxidation (Type II mechanism) and solvent-dependent photobleaching.
-
Solubility: Soluble in DMSO, DMF, Methanol; limited stability in aqueous buffers without co-solvents.
Troubleshooting Guide: Photostability Issues
Q1: Why does the fluorescence signal degrade rapidly during time-lapse imaging?
Diagnosis: You are likely observing self-sensitized photobleaching .
Technical Explanation:
This compound is a potent generator of singlet oxygen (
-
Mechanism: The generated
is highly electrophilic and can attack the electron-rich amino side chain at the C6 position or the phenalenone core itself. -
Result: This leads to the formation of endoperoxides or oxidative cleavage products (e.g., phthalimide derivatives), which destroy the conjugated
-system responsible for fluorescence and absorption.
Corrective Action:
-
Oxygen Scavenging: If the experiment allows, use an enzymatic oxygen scavenging system (e.g., Glucose Oxidase/Catalase) to confirm if
is the culprit. -
Lower Irradiance: Reduce excitation power density (W/cm²). Photobleaching is often non-linear; reducing power by 50% can sometimes extend half-life by >200%.
-
Pulsed Excitation: Use pulsed light sources instead of continuous wave (CW) to allow ground-state relaxation and reduce the steady-state concentration of reactive intermediates.
Q2: My stock solution in Methanol changed color from yellow to brown. Is it still usable?
Diagnosis: No. The compound has undergone dark oxidation or solvent-mediated degradation . Technical Explanation: While phenalenones are relatively stable, the 6-amino derivatives are susceptible to nucleophilic attack or hydrolysis in protic solvents over time.
-
Protic Solvents (MeOH, EtOH, Water): Can facilitate proton-transfer reactions in the excited state or ground-state aggregation, leading to irreversible degradation.
-
Aprotic Solvents (DMSO, DMF): Stabilize the dipolar character of the molecule.
Corrective Action:
-
Discard the brown solution.
-
New Protocol: Prepare stock solutions (10-50 mM) exclusively in anhydrous DMSO or DMF . Store at -20°C under Argon or Nitrogen. Only dilute into aqueous/protic buffers immediately prior to use.
Q3: I observe inconsistent quantum yields ( ) across different buffers. Why?
Diagnosis: Solvatochromism and Hydrogen Bonding effects. Technical Explanation: The 6-(3-hydroxypropylamino) tail acts as a hydrogen bond donor/acceptor.
-
In water/PBS , hydrogen bonding with the solvent can quench the excited intramolecular charge transfer (ICT) state, reducing fluorescence intensity (lower
) and potentially promoting non-radiative decay pathways that do not generate . -
The "2-Chloro" substituent provides some steric protection and electronic modulation, but it does not fully negate the solvent sensitivity of the amino group.
Corrective Action:
-
Standardize the solvent composition (e.g., always 1% DMSO in PBS).
-
Report
values specifically for the solvent system used, rather than referencing a generic value.
Experimental Protocols
Protocol A: Quantitative Photostability Assay
Use this protocol to determine the half-life (
Materials:
-
1 cm pathlength quartz cuvette.
-
Light source (LED or Laser matching
, typically ~420-460 nm). -
Power meter.
-
UV-Vis Spectrophotometer.[2]
Workflow:
-
Preparation: Dilute stock (in DMSO) into the target buffer to reach an absorbance of ~0.1 - 0.2 OD at the excitation wavelength (approx. 5-10 µM).
-
Baseline: Measure the full UV-Vis spectrum (
). -
Irradiation: Expose the sample to the light source at a fixed distance. Measure power density (mW/cm²) at the cuvette face.
-
Sampling: Every
minutes (depending on degradation rate), block the light source and take a UV-Vis scan. -
Data Analysis: Plot
vs. Time. The slope is the degradation rate constant.
Protocol B: Storage & Handling Standard
-
Solid State: Store at -20°C, desiccated, protected from light. Stable for >12 months.
-
Stock Solution: DMSO (anhydrous), -20°C. Stable for 3-6 months.
-
Working Solution: Aqueous buffers.[3] Prepare fresh. Stable for <4 hours in ambient light; <24 hours in dark.
Data Visualization & Reference Tables
Table 1: Solvent Compatibility & Stability Matrix
| Solvent System | Solubility | Fluorescence Intensity | Stability ( | Recommended Use |
| DMSO (Anhydrous) | High (>50 mM) | High | High (>2 weeks) | Stock Storage |
| DMF | High (>50 mM) | High | High (>2 weeks) | Alternative Stock |
| Methanol/Ethanol | Moderate | Moderate | Moderate (Days) | Synthesis/Purification |
| PBS (pH 7.4) | Low (<50 µM)* | Low (Quenched) | Low (Hours) | Biological Assays (Immediate use) |
| Acetone/Chloroform | High | High | Moderate | Not Recommended (Volatile) |
*Requires predissolution in DMSO.
Figure 1: Mechanism of Self-Sensitized Photodegradation
Caption: Pathway showing the Type II self-sensitization mechanism where the generated singlet oxygen back-reacts with the photosensitizer, causing photobleaching.
References
-
Tabero, A., et al. (2021). A Green-Absorbing, Red-Fluorescent Phenalenone-Based Photosensitizer as a Theranostic Agent for Photodynamic Therapy.[1][4] ACS Medicinal Chemistry Letters.[4]
- Relevance: Establishes the photophysical properties of 6-amino-phenalenone derivatives (OE19) and their dual fluorescence/singlet oxygen capability.
-
Nonell, S., et al. (1993). Phenalenone, a universal reference compound for the determination of singlet oxygen quantum yields. Chemical Physics Letters.
-
BenchChem. Stability issues of 9-(Benzylamino)-1H-phenalen-1-one in different solvents.
- Relevance: Provides specific troubleshooting for amino-phenalenone stability in protic vs. aprotic solvents.
-
Sigma-Aldrich. this compound Product Specification.
- Relevance: Confirms the specific chemical structure and handling codes.
Sources
- 1. A Green-Absorbing, Red-Fluorescent Phenalenone-Based Photosensitizer as a Theranostic Agent for Photodynamic Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CN105758984A - Method using derivatization HPLC-DAD method to determine small-molecule halogenated carboxylic acid in medicine - Google Patents [patents.google.com]
- 3. purehost.bath.ac.uk [purehost.bath.ac.uk]
- 4. pubs.acs.org [pubs.acs.org]
Technical Support Center: Managing Matrix Effects in Plasma Samples with 2-Chloro-6-(3-hydroxypropylamino)-1-phenalenone
Welcome to the technical support resource for utilizing 2-Chloro-6-(3-hydroxypropylamino)-1-phenalenone for the management of matrix effects in bioanalytical plasma sample analysis. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting and frequently asked questions to ensure robust and reliable analytical outcomes.
Introduction to Matrix Effects and the Role of this compound
The analysis of analytes in complex biological matrices such as plasma is frequently complicated by "matrix effects." These effects, primarily ion suppression or enhancement in mass spectrometry-based assays, arise from co-eluting endogenous components like phospholipids, proteins, and salts. Such interference can significantly compromise the accuracy, precision, and sensitivity of analytical methods.
This compound is a specialized reagent designed to mitigate these challenges. Its unique chemical structure allows for the derivatization of specific functional groups on analyte molecules. This process not only improves the chromatographic behavior and ionization efficiency of the analyte but also shifts its detection away from the regions where endogenous matrix components typically interfere, thereby reducing signal suppression or enhancement.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism by which this compound reduces matrix effects?
A1: The primary mechanism is through chemical derivatization. By covalently bonding with the analyte, this compound modifies its physicochemical properties. This alteration can lead to improved chromatographic retention, moving the analyte's elution time away from the "phospholipid-rich" region of the chromatogram where ion suppression is most severe. Additionally, the derivatized analyte may exhibit enhanced ionization efficiency, leading to a stronger signal in the mass spectrometer.
Q2: Which functional groups on an analyte are most suitable for derivatization with this reagent?
A2: Based on its chemical structure, this compound is designed to react with specific nucleophilic functional groups. The suitability of your analyte will depend on the presence of such groups. It is crucial to consult the reagent's technical data sheet for a comprehensive list of reactive moieties.
Q3: Can this compound be used with any plasma sample preparation technique?
A3: While versatile, the compatibility of this reagent needs to be assessed with your chosen sample preparation method (e.g., protein precipitation, liquid-liquid extraction, solid-phase extraction). For instance, if using protein precipitation with acetonitrile, ensure that the derivatization reaction is not inhibited by the high organic content. The efficiency of the derivatization step should be validated for your specific workflow.
Q4: How can I confirm that the derivatization reaction has occurred successfully?
A4: Successful derivatization can be confirmed by observing a mass shift in the analyte's mass spectrum corresponding to the addition of the this compound molecule. You should also see a significant change in the retention time of the derivatized analyte compared to its underivatized form. Infusion experiments of the derivatized standard can help in optimizing mass spectrometer parameters for the new product ion.
Troubleshooting Guide
Issue 1: Inconsistent or Low Derivatization Efficiency
Symptoms:
-
Low peak area of the derivatized analyte.
-
High variability in analyte response across replicate samples.
-
Presence of a significant peak for the underivatized analyte.
Potential Causes & Solutions:
| Potential Cause | Recommended Action | Scientific Rationale |
| Suboptimal Reaction pH | Optimize the pH of the reaction mixture. Perform a series of experiments across a pH range (e.g., 7.5 to 9.5) to find the optimal condition for your specific analyte. | The derivatization reaction is pH-dependent. The nucleophilicity of the target functional group on the analyte is often enhanced under specific pH conditions, leading to a more efficient reaction. |
| Incorrect Reagent Concentration | Titrate the concentration of this compound. A molar excess of the reagent is typically required, but an extremely high concentration can lead to increased background noise. | Le Chatelier's principle suggests that increasing the concentration of a reactant will drive the reaction forward. However, excess unreacted reagent can cause ion suppression or interfere with chromatography. |
| Inadequate Incubation Time or Temperature | Evaluate the effect of varying the incubation time (e.g., 15, 30, 60 minutes) and temperature (e.g., room temperature, 40°C, 60°C). | Chemical reactions have specific kinetic requirements. Insufficient time or temperature may lead to an incomplete reaction. |
| Interference from Sample Matrix | Improve the sample clean-up procedure prior to derivatization. Consider using a more rigorous extraction method like solid-phase extraction (SPE) to remove interfering substances. | Endogenous components in the plasma can compete for the derivatizing reagent or inhibit the reaction. A cleaner sample minimizes these interferences. |
Issue 2: Increased Ion Suppression After Derivatization
Symptoms:
-
Overall decrease in signal intensity for the derivatized analyte compared to a neat standard.
-
Poor reproducibility of the signal in post-extraction spiked samples.
Potential Causes & Solutions:
| Potential Cause | Recommended Action | Scientific Rationale |
| Excess Derivatizing Reagent | Optimize the concentration of this compound to use the minimum amount necessary for complete derivatization. Incorporate a quenching step after the reaction. | Unreacted derivatizing reagent can co-elute with the analyte and cause ion suppression in the mass spectrometer source. |
| Formation of Interfering Byproducts | Adjust reaction conditions (pH, temperature) to minimize the formation of side products. Analyze a blank derivatized sample to identify potential interferences. | Side reactions can produce compounds that interfere with the ionization of the target analyte. |
| Chromatographic Co-elution | Modify the HPLC/UPLC gradient to better separate the derivatized analyte from the region where matrix effects are most pronounced. Experiment with different column chemistries. | Even after derivatization, chromatographic separation is key. Ensuring the analyte elutes in a "clean" region of the chromatogram is crucial for minimizing ion suppression. |
Experimental Protocols
Protocol 1: General Workflow for Derivatization of Plasma Samples
This protocol provides a general framework. Users must optimize specific parameters for their analyte and analytical system.
Caption: Workflow for plasma sample derivatization and analysis.
Detailed Steps:
-
Plasma Sample Aliquoting: Pipette a precise volume of plasma (e.g., 100 µL) into a microcentrifuge tube.
-
Internal Standard Addition: Spike the sample with an appropriate internal standard.
-
Extraction: Perform a suitable extraction method. For protein precipitation, a common approach is to add 3 volumes of cold acetonitrile, vortex, and centrifuge.
-
Evaporation: Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in a specific volume of a suitable buffer (e.g., 50 µL of ammonium bicarbonate buffer, pH 8.5).
-
Derivatization: Add a predetermined volume of the this compound solution.
-
Incubation: Vortex the mixture and incubate at the optimized temperature and for the optimized duration.
-
Quenching (Optional): If necessary, add a quenching reagent to stop the reaction.
-
Analysis: Inject an aliquot of the final solution into the LC-MS/MS system.
Protocol 2: Evaluating Matrix Effects Post-Derivatization
This experiment is crucial for validating the effectiveness of the derivatization strategy.
Caption: Workflow for assessing matrix effects.
Interpretation of Results:
-
%ME = 100%: No matrix effect.
-
%ME < 100%: Ion suppression.
-
%ME > 100%: Ion enhancement.
A successful derivatization strategy with this compound should yield a %ME value close to 100%, indicating that the matrix effects have been effectively managed.
Technical Support Center: Stabilizing 2-Chloro-6-(3-hydroxypropylamino)-1-phenalenone Derivatized Samples
Welcome to the technical support center for 2-Chloro-6-(3-hydroxypropylamino)-1-phenalenone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for improving the stability of samples derivatized with this versatile fluorophore.
Introduction to this compound
This compound is a fluorescent labeling reagent used for the derivatization of various analytes for high-performance liquid chromatography (HPLC) and other analytical techniques. Its phenalenone core provides desirable photophysical properties, while the reactive chloro group and the hydrophilic hydroxypropylamino side chain allow for conjugation to a range of target molecules.[1][2] However, like many complex organic molecules, derivatized samples can be susceptible to degradation, leading to signal loss and inaccurate quantification. Understanding the factors that influence the stability of these derivatives is crucial for obtaining reliable and reproducible results.
Core Stability Challenges
The stability of this compound and its derivatives can be compromised by several factors, primarily:
-
pH-mediated degradation: The molecule's structure contains functional groups that are sensitive to acidic or alkaline conditions, which can lead to hydrolysis or other degradative reactions.[3][4]
-
Photodegradation: Exposure to light, especially UV light, can cause photochemical decomposition of the phenalenone ring system.[5][6][7]
-
Thermal instability: Elevated temperatures can accelerate degradation reactions, particularly in the presence of other reactive species.[8][9][10][11]
-
Oxidative degradation: The presence of dissolved oxygen or other oxidizing agents can lead to the oxidation of the molecule, diminishing its fluorescence.[11]
This guide will provide a structured approach to troubleshooting and mitigating these stability issues.
Troubleshooting Guide: Question & Answer Format
This section addresses common problems encountered during the use of this compound derivatized samples.
Question 1: I'm observing a gradual decrease in the fluorescence signal of my derivatized samples, even when stored in the dark. What could be the cause?
Answer:
A gradual loss of signal in the dark suggests that the degradation is likely due to chemical instability in the storage solution rather than photobleaching. The primary suspect in this scenario is the pH of your sample matrix .
-
The "Why": The this compound molecule contains an amino group and a chloro-substituted aromatic system. The stability of such compounds is often pH-dependent.[3][4] At non-optimal pH values, hydrolysis of the chloro group or reactions involving the amino side chain can occur, leading to a non-fluorescent product. For many organic fluorophores, maintaining a stable pH within a specific range is critical to prevent degradation.[4]
-
Troubleshooting Steps & Solutions:
-
Measure the pH of your sample solvent. Ensure it is within the recommended range for your specific application. If no range is provided, a good starting point for many fluorescent dyes is a slightly acidic to neutral pH (e.g., pH 6-7.5).
-
Utilize a buffer system. Instead of relying on unbuffered solvents, prepare your samples in a suitable buffer to maintain a constant pH.[4] Common choices include phosphate-buffered saline (PBS) or citrate buffers, depending on the required pH and compatibility with your analytical method.
-
Evaluate different buffer compositions. The type of buffer can also influence stability. It is advisable to test a few different buffer systems to identify the one that provides the best stability for your specific derivative.
-
Question 2: My samples show significant signal loss after exposure to ambient light during sample preparation. How can I minimize this?
Answer:
This is a classic case of photodegradation , a common issue with fluorescent molecules.[5][] The phenalenone core is susceptible to photochemical reactions when exposed to light, especially high-energy UV light.[6][7]
-
The "Why": Light energy can excite the fluorophore to a higher energy state. While some of this energy is released as fluorescence, some can also lead to irreversible chemical reactions, destroying the chromophore and resulting in a loss of signal.[13] Phenalenone and its derivatives are known to be photochemically active.[6][7]
-
Troubleshooting Steps & Solutions:
-
Work in low-light conditions. Perform all sample preparation and handling steps under subdued lighting. Avoid direct sunlight or strong overhead fluorescent lighting.
-
Use amber vials or light-blocking tubes. Store your samples in containers that protect them from light.[14] Amber glass vials are excellent for this purpose. If you must use clear vials, wrap them in aluminum foil.
-
Minimize exposure time. Prepare your samples as quickly as possible to reduce the total time they are exposed to light.
-
Consider photostabilizing agents. For particularly sensitive applications, the addition of photostabilizing agents or antioxidants to the sample matrix can help to quench the reactive species that lead to photodegradation.
-
Question 3: I need to store my derivatized samples for an extended period. What are the optimal storage conditions?
Answer:
Long-term stability is best achieved by controlling temperature, light exposure, and the chemical environment .
-
The "Why": Chemical degradation reactions, including hydrolysis and oxidation, are accelerated at higher temperatures.[8][9] Storing samples at low temperatures slows down these processes significantly.[15][16] Similarly, protecting from light prevents photodegradation, and controlling the chemical environment (pH, exclusion of oxygen) minimizes other degradation pathways.
-
Recommended Storage Protocol:
-
Optimal Temperature: For long-term storage, freezing the samples at -20°C or -80°C is highly recommended.[16] If the samples will be used within a few days, refrigeration at 2-8°C may be sufficient, but freezing is always preferable for longer durations.
-
Light Protection: Always store samples in the dark, using amber vials or other light-blocking containers.[14]
-
Inert Atmosphere: For maximum stability, especially for very sensitive or long-term archival samples, consider overlaying the sample with an inert gas like nitrogen or argon before sealing the vial.[15] This displaces oxygen and prevents oxidative degradation.
-
Proper Sealing: Ensure that your storage vials have tight-fitting caps to prevent solvent evaporation and the entry of atmospheric moisture and oxygen.
-
Question 4: I'm seeing peak tailing and the appearance of small, unexpected peaks in my chromatograms over time. Could this be related to sample stability?
Answer:
Yes, this is a strong indication of sample degradation . The new peaks likely correspond to degradation products.
-
The "Why": As the derivatized analyte degrades, it forms new chemical species. These degradation products will have different chemical properties and will therefore elute at different retention times in your chromatographic separation, appearing as new peaks. Peak tailing can also occur if the degradation products interact more strongly with the stationary phase of your column. The degradation of the phenanthrene ring system can lead to multiple smaller aromatic compounds.[17][18][19]
-
Troubleshooting and Confirmation:
-
Analyze a freshly prepared sample immediately. This will give you a baseline chromatogram of the undergraded derivative.
-
Re-analyze the same sample after a period of storage under your usual conditions. Compare the chromatograms. The appearance of new peaks or changes in peak shape in the stored sample confirms degradation.
-
Implement the stabilization strategies outlined in the previous questions (pH control, light protection, and proper storage temperature) to see if this prevents the formation of the degradation peaks in subsequent analyses.
-
Frequently Asked Questions (FAQs)
Q: Can I use antioxidants to improve the stability of my samples?
A: Yes, adding antioxidants can be an effective strategy, particularly to combat oxidative degradation. Common antioxidants used in analytical chemistry include ascorbic acid (Vitamin C), butylated hydroxytoluene (BHT), and tocopherol (Vitamin E).[20] However, you must ensure that the chosen antioxidant does not interfere with your analytical method (e.g., by co-eluting with your analyte or quenching the fluorescence). It is recommended to test the effect of the antioxidant on a standard sample before applying it to your experimental samples. The mechanism of action for many antioxidants involves scavenging free radicals that can damage the fluorophore.[21][22][23]
Q: What is the expected shelf-life of the solid this compound reagent?
A: When stored as a solid in a cool, dark, and dry place, the reagent should be stable for an extended period.[15] However, once dissolved in a solvent to make a stock solution, its stability will be significantly reduced. It is best practice to prepare fresh stock solutions regularly and to store them under the same protective conditions as your derivatized samples (frozen, in the dark).
Q: Are there any solvents I should avoid when working with this compound?
Visualizing Stability: A Workflow for Success
To achieve optimal stability, a systematic approach to sample handling and storage is essential. The following workflow diagram illustrates the key steps to minimize degradation.
Caption: Recommended workflow for preparing and storing derivatized samples to maximize stability.
Summary of Recommended Stability Conditions
| Parameter | Recommendation | Rationale |
| pH | 6.0 - 7.5 (buffered) | Prevents acid/base-catalyzed hydrolysis and other degradation reactions.[3][4] |
| Light | Minimize exposure; use amber vials. | Prevents photodegradation of the phenalenone core.[5][6][14] |
| Temperature | -20°C or -80°C for long-term storage. | Slows down the rate of all chemical degradation reactions.[15][16] |
| Atmosphere | Store in tightly sealed vials; consider purging with inert gas. | Minimizes oxidative degradation by excluding oxygen.[15] |
| Solvent | High-purity, HPLC-grade solvents. | Avoids impurities that could catalyze degradation. |
By implementing these best practices, you can significantly improve the stability of your this compound derivatized samples, leading to more accurate, reliable, and reproducible analytical results.
References
- Spectral and photophysical properties of phenalenone dyes in aliphatic polyurethane matrix.
- Fluorescent labeling and modific
- New fluorescent labeling method offers high precision and exceptional stability in living cells. IOCB Prague.
- Dual-Labelled Nanoparticles Inform on the Stability of Fluorescent Labels In Vivo. PMC.
- Spectral and photophysical properties of phenalenone dyes in aliphatic polyurethane matrix.
- A Practical Guide to Fluorescent Labeling of Antibodies. Probes / BOC Sciences.
- Photophysical Characterization of Hydroxy and Ethoxy Phenalenone Derivatives.
- Chemical Methods of DNA and RNA Fluorescent Labeling. Oxford Academic.
- Thermal Degradation of Arom
- A Green-Absorbing, Red-Fluorescent Phenalenone-Based Photosensitizer as a Theranostic Agent for Photodynamic Therapy. PMC.
- Photochemistry of the singlet oxygen [O2(1Δg)] sensitizer perinaphthenone (phenalenone) in N,N′-dimethylacetamide and 1,4-dioxane. New Journal of Chemistry (RSC Publishing).
- Photophysics of phenalenone: Quantum-mechanical investigation of singlet-triplet intersystem crossing.
- New Phenalenone Derivatives: Synthesis and Evaluation of Their Singlet Oxygen Quantum Yield. ACS Omega.
- Thermal degradation of 18 amino acids during pyrolytic processes. PMC.
- Assessing the Reactivity of Free Chlorine Constituents Cl2, Cl2O, and HOCl Toward Aromatic Ethers. Environmental Science & Technology.
- How can i store my derivatized sample for gcms analysis?.
- Thermal decomposition of the amino acids glycine, cysteine, aspartic acid, asparagine, glutamic acid, glutamine, arginine and histidine. PeerJ.
- Good Laboratory Practice: Sample and Reagent Storage and Stability. SCION Instruments.
- Handling of samples. SAMANCTA - European Commission.
- 3.
- Prediction of Thermal and Oxidative Degradation of Amines to Improve Sustainability of CO 2 Absorption Process. MDPI.
- Thermal degradation of 1-amino-1-deoxyketoses and their role in flavour development. Massey University.
- Natural Antioxidants: Advancing Stability and Performance in Sustainable Biobased and Biodegradable Plastics. MDPI.
- The Proper Storage and Handling of Volatile Analytical Standards. Sigma-Aldrich.
- Antioxidants Properties of Natural and Synthetic Chemical Compounds: Therapeutic Effects on Biological System. Acta Scientific.
- 2-Chloro-6-(3-hydroxypropylamino)
- The Impact of pH on Chemical Stability in Lab Experiments. Ibis Scientific, LLC.
- Recent Developments in Effective Antioxidants: The Structure and Antioxidant Properties. PMC.
- Multiple degradation pathways of phenanthrene by Stenotrophomonas maltophilia C6. SpringerLink.
- Processing stabilisation of PE with a natural antioxidant, curcumin.
- Effect of pH on the stability of plant phenolic compounds. PubMed.
- Chemical and molecular mechanisms of antioxidants: experimental approaches and model systems. PMC.
- Influence of pH on the Stability of Pharmaceutical Compounds in Japan.
- Substituent effects on aromatic interactions in w
- Degradation pathways of phenanthrene by Sinorhizobium sp. C4. PubMed.
- Study on the degradation pathway of benzo[a]pyrene by Bacillus sp. strain M1. Frontiers.
- OPINION ON 2-Chloro-p-phenylenediamine COLIPA n° A8. European Commission.
- VUV photochemistry of cyclopropenone (c-C3H2O): formation rate and abundance ratios of propynal (HCCCHO) and propadienone (CH2CCO). RSC Publishing.
- Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol.
- Synthesis of Substituted 1H-Phenalen-1-ones and Nitrogen-Containing Heterocyclic Analogues as Potential Anti-Plasmodial Agents. PMC.
Sources
- 1. researchgate.net [researchgate.net]
- 2. A Green-Absorbing, Red-Fluorescent Phenalenone-Based Photosensitizer as a Theranostic Agent for Photodynamic Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ibisscientific.com [ibisscientific.com]
- 4. researchgate.net [researchgate.net]
- 5. functmaterials.org.ua [functmaterials.org.ua]
- 6. researchgate.net [researchgate.net]
- 7. Photochemistry of the singlet oxygen [O2(1Δg)] sensitizer perinaphthenone (phenalenone) in N,N′-dimethylacetamide and 1,4-dioxane - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. tandfonline.com [tandfonline.com]
- 9. Thermal degradation of 18 amino acids during pyrolytic processes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. d-nb.info [d-nb.info]
- 11. mdpi.com [mdpi.com]
- 13. Fluorescent labeling and modification of proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 14. fiveable.me [fiveable.me]
- 15. Sample and Reagent Storage and Stability [scioninstruments.com]
- 16. Handling of samples - SAMANCTA [ec.europa.eu]
- 17. Multiple degradation pathways of phenanthrene by Stenotrophomonas maltophilia C6 - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Degradation pathways of phenanthrene by Sinorhizobium sp. C4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Frontiers | Study on the degradation pathway of benzo[a]pyrene by Bacillus sp. strain M1 [frontiersin.org]
- 20. Chemical and molecular mechanisms of antioxidants: experimental approaches and model systems - PMC [pmc.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. actascientific.com [actascientific.com]
- 23. Recent Developments in Effective Antioxidants: The Structure and Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Navigating Incomplete Derivatization Reactions
Welcome to the Technical Support Center for troubleshooting derivatization reactions. This guide is designed for researchers, scientists, and drug development professionals who utilize derivatization to enhance the analysis of their compounds by chromatography. Here, we will address common challenges associated with incomplete derivatization, providing you with the scientific rationale behind our troubleshooting advice to empower you to optimize your analytical methods.
Troubleshooting Guide: A Symptom-Based Approach
This section is structured to help you diagnose and resolve specific issues you may be encountering during your derivatization workflow.
Q1: My chromatogram shows the peak for my starting material alongside the derivatized product. What's causing this incomplete reaction?
This is a classic sign of an incomplete derivatization reaction. Several factors could be at play, often related to the reaction conditions and the purity of your reagents and sample.
Possible Causes and Solutions:
-
Presence of Moisture: Water is a primary culprit in the failure of many derivatization reactions, especially silylation.[1][2] Silylating agents are highly sensitive to moisture and will readily react with water to form siloxanes, consuming the reagent and preventing it from reacting with your analyte.[2]
-
Insufficient Reagent: The stoichiometry of your reaction is critical. An inadequate amount of derivatizing reagent will naturally lead to an incomplete reaction.
-
Expert Insight: A general rule of thumb is to use at least a 2:1 molar ratio of the derivatizing agent to the active hydrogen in your analyte. For complex samples or when in doubt, a higher excess of the reagent is often beneficial.[3] A small peak for the unreacted derivatizing agent in your chromatogram can be a good indicator that a sufficient amount was used.[3]
-
-
Suboptimal Reaction Time or Temperature: Derivatization reactions are governed by kinetics. Insufficient time or a temperature that is too low will not allow the reaction to proceed to completion.[3]
-
Expert Insight: While some reactions are rapid at room temperature, others, particularly with sterically hindered molecules, may require heating for several hours to ensure complete derivatization. Consult the literature or technical data sheets for your specific reagent and analyte for recommended conditions.[4]
-
-
Improper Solvent Choice: The solvent not only dissolves your sample and reagents but also influences the reaction rate.
-
Degraded Reagent: Derivatizing reagents, particularly silylating agents, can degrade over time, especially if not stored properly.[5]
Q2: I'm seeing multiple derivatized peaks for my single analyte. What does this mean?
The presence of multiple derivative peaks for a single analyte often points to the formation of partially derivatized products or side reactions.
Possible Causes and Solutions:
-
Steric Hindrance: If your analyte has multiple functional groups that can be derivatized, some may be more sterically hindered than others, leading to a mixture of partially and fully derivatized products.
-
Expert Insight: To overcome steric hindrance, you may need to use a more potent derivatizing reagent, increase the reaction temperature, or extend the reaction time.[4] The addition of a catalyst, such as trimethylchlorosilane (TMCS) in silylation reactions, can also enhance the reactivity of the reagent towards hindered groups.[4][6]
-
-
Side Reactions: The derivatizing reagent may be reacting with other components in your sample matrix or with itself to form byproducts.
-
Expert Insight: Proper sample cleanup before derivatization is crucial to remove interfering substances. Additionally, ensure your reaction conditions are optimized to favor the desired reaction and minimize side product formation.
-
Q3: My baseline is noisy or has a large hump after derivatization. What is causing this?
A noisy or elevated baseline is often indicative of excess reagent, byproducts, or contamination.
Possible Causes and Solutions:
-
Excess Reagent and Byproducts: While an excess of reagent is necessary, a very large excess can lead to a broad solvent front or interfere with the detection of early eluting peaks.[4] Byproducts from the reaction, such as siloxanes in silylation, can also contribute to a messy baseline.[2]
-
Expert Insight: After the reaction is complete, consider a sample cleanup step to remove excess reagent and byproducts. This could involve a simple liquid-liquid extraction or solid-phase extraction (SPE).[7] For volatile byproducts, gentle evaporation under a stream of nitrogen can be effective.[4]
-
-
Contamination: Contamination from solvents, glassware, or the sample itself can introduce a host of interfering peaks and elevate the baseline.
-
Expert Insight: Always use high-purity solvents and meticulously clean your glassware. Running a blank (derivatizing the solvent and any other reagents without the analyte) can help identify sources of contamination.
-
Visual Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting incomplete derivatization reactions.
Caption: A logical workflow for troubleshooting incomplete derivatization.
Frequently Asked Questions (FAQs)
Q1: What are the main types of derivatization reactions used in chromatography?
The three most common types of derivatization reactions are:
-
Silylation: This is the most prevalent method, where an active hydrogen (from alcohols, phenols, carboxylic acids, amines, etc.) is replaced by a trimethylsilyl (TMS) or other silyl group.[4][8][9] This increases volatility and thermal stability.[9]
-
Acylation: This involves the introduction of an acyl group into a molecule containing active hydrogens (-OH, -SH, -NH).[4] This also increases volatility and can be used to introduce fluorinated groups for enhanced detection by electron capture detectors (ECD).[4]
-
Alkylation/Esterification: This method replaces active hydrogens with an alkyl or aryl group.[8] A common application is the esterification of carboxylic acids to form more volatile esters.[8]
Q2: How can I assess the completeness of my derivatization reaction?
Several methods can be used to determine the yield of your derivatization reaction:
-
Chromatographic Analysis: The most direct way is to analyze the reaction mixture by GC or HPLC. The presence and relative peak areas of the starting material and the derivatized product will give you a qualitative and semi-quantitative assessment of the reaction's completeness.[3] For a more accurate quantitative assessment, you can use a calibration curve for your starting material to determine the amount that remains unreacted.[3]
-
Internal Standard Method: An internal standard can be added to your sample before derivatization. By comparing the peak area ratio of your derivatized analyte to the internal standard in your samples and a fully derivatized standard, you can calculate the derivatization yield.
Q3: Can I derivatize my sample directly in the autosampler vial?
Yes, for many routine applications, derivatization can be conveniently performed in an autosampler vial. However, ensure that the vial is properly sealed to prevent solvent evaporation and the ingress of atmospheric moisture, especially during heating.[5]
Q4: What are some common derivatizing reagents and their typical reaction conditions?
The choice of reagent depends on the functional group(s) of your analyte. The following table summarizes some common reagents and general reaction conditions.
| Derivatization Type | Reagent | Target Functional Groups | Typical Conditions |
| Silylation | BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) | -OH, -COOH, -NH2, -SH | 5-10 min at 60°C[4] |
| MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide) | -OH, -COOH, -NH2, -SH | 30 min to overnight at 70°C[10] | |
| Acylation | TFAA (Trifluoroacetic anhydride) | -OH, -NH2 | Room temperature to gentle heating |
| MBTFA (N-Methyl-bis(trifluoroacetamide)) | -OH, -NH2 | Room temperature to gentle heating[4] | |
| Esterification | BF3 in Methanol | -COOH | Heat at 60-100°C[4] |
| PFBBr (Pentafluorobenzyl bromide) | -COOH, -OH, Thiols | Often requires a catalyst and heating[7][8] |
Note: These are general guidelines. Always refer to the manufacturer's instructions and relevant literature for optimized conditions for your specific application.
Experimental Protocol: A General Silylation Procedure
This protocol provides a step-by-step methodology for a typical silylation reaction using BSTFA.
Materials:
-
Dried sample extract
-
Anhydrous pyridine (or other suitable aprotic solvent)
-
BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) with or without 1% TMCS
-
Oven-dried 2 mL autosampler vials with caps
-
Microsyringes
-
Heating block or oven
-
Vortex mixer
Procedure:
-
Sample Preparation: Ensure your sample extract is completely dry. Any residual water will interfere with the reaction. This can be achieved by evaporation under a stream of nitrogen or by lyophilization.
-
Reconstitution: Add 100 µL of anhydrous pyridine to the dried sample extract in the autosampler vial. Vortex briefly to dissolve the sample.
-
Reagent Addition: Using a clean, dry microsyringe, add 100 µL of BSTFA (or BSTFA + 1% TMCS) to the vial.
-
Reaction: Cap the vial tightly and vortex for 30 seconds. Place the vial in a heating block or oven set to 60-70°C for 30 minutes.
-
Cooling: After the incubation period, remove the vial and allow it to cool to room temperature.
-
Analysis: The sample is now ready for injection into the GC or GC-MS system.
Safety Precautions: Derivatizing reagents are often corrosive, flammable, and moisture-sensitive. Always handle them in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
References
- Vertex AI Search. (2024, November 8).
- SciSpace. (2012, March 21).
- Welch Materials. (2024, December 12).
- Chromatography Forum. (2008, February 15).
- MilliporeSigma.
- A Brief Review of Derivatization Chemistries for the Analysis of Cannabinoids Using GC–MS. (2020, September 24).
- University of Manitoba.
- Chemistry LibreTexts. (2023, August 29).
- PMC. (2020, January 2). The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages.
- PMC.
- GC Derivatiz
- Benchchem.
- Phenomenex. (2021, March 4). Derivatizing Reagents for GC – The Buffers Strike Back.
- Waters Knowledge Base. What can cause inadequate or incomplete derivatization of amino acids by AccQ-Tag reagent? - WKB117475.
- Derivatizing Reagents For Detection Of Organic Compounds By HPLC ABSTRACT.
- How do you determine derivatization yield for a gas chrom
- Obrnuta faza.
- Taylor & Francis.
- (PDF)
- ResearchGate. (2015, July 10).
- Chromatography Today. (2018, February 20).
- Alfa Chemistry.
- Acta Scientific. (2021, July 29).
- PMC. Direct Comparison of Derivatization Strategies for LC-MS/MS Analysis of N-Glycans.
- MDPI. (2024, November 23). A Pre-Column Derivatization Method for the HPLC-FLD Determination of Dimethyl and Diethyl Amine in Pharmaceuticals.
- Chromatography Forum. (2014, October 8).
- Matrix Effects in GC–MS Profiling of Common Metabolites after Trimethylsilyl Derivatiz
- ResearchGate. Derivatization Reagents: Selective Response & Detection.
- Regis Technologies.
- ResearchGate.
- Oreate AI Blog. (2026, January 7).
- MDPI. (2022, February 26).
- PMC. Drying Enhances Signal Intensities for Global GC–MS Metabolomics.
- Academic Journals. (2012, December 15). An overview of applications of pre-column derivatization reactions for the liquid chromatographic analysis of pharmaceuticals an.
- Books. (2019, November 12).
- Spectroscopy Online. (2020, November 16).
- ThermoFisher. (2020, March 9).
- Derivitization of Amino Acids Using W
- ResearchGate. (2017, October 23). (PDF)
- ResearchGate. (2022, July 15). Effects of moisture content on the enolization products formation in glucose–proline Maillard reaction models | Request PDF.
- Can anyone help me troubleshoot problems in sample derivatiz
Sources
- 1. cannabissciencetech.com [cannabissciencetech.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. scispace.com [scispace.com]
- 5. Derivitization Preparation - Chromatography Forum [chromforum.org]
- 6. Silylation Reagents - Regis Technologies [registech.com]
- 7. GC Derivatizing Reagents Explained [phenomenex.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. obrnutafaza.hr [obrnutafaza.hr]
- 10. Why do my silylations always fail? - Chromatography Forum [chromforum.org]
Validation & Comparative
Comparative Guide: 2-Chloro-6-(3-hydroxypropylamino)-1-phenalenone vs. o-Phthalaldehyde (OPA)
This comprehensive technical guide compares 2-Chloro-6-(3-hydroxypropylamino)-1-phenalenone (referred to herein as CHPP ) with the industry-standard o-Phthalaldehyde (OPA) .
These reagents are primarily utilized in High-Performance Liquid Chromatography (HPLC) and Capillary Electrophoresis (CE) for the derivatization and sensitive detection of nucleophilic analytes (amines and thiols).
Executive Summary
-
o-Phthalaldehyde (OPA): The "Gold Standard" for primary amine detection. It is fast, highly sensitive, and water-soluble but suffers from poor derivative stability and requires a thiol co-reactant. It operates in the UV/Blue region.
-
This compound (CHPP): A robust, visible-light excitable reagent belonging to the halo-phenalenone class. It is characterized by superior derivative stability and a red-shifted emission spectrum, reducing background interference from biological matrices. It reacts with nucleophiles (thiols and amines) via a substitution mechanism.
Verdict: Choose OPA for high-throughput routine amino acid analysis where speed is critical. Choose CHPP when analyzing complex biological matrices (requiring red-shifted detection to avoid autofluorescence) or when the stability of the derivative is required for post-column analysis or long sample queues.
Mechanistic Deep Dive
o-Phthalaldehyde (OPA) System
OPA itself is non-fluorescent. It reacts specifically with primary amines in the presence of a nucleophilic thiol (typically 2-mercaptoethanol or 3-mercaptopropionic acid) to form a highly fluorescent 1-alkylthio-2-alkylisoindole .
-
Mechanism: Dialdehyde condensation.
-
Key Limitation: The isoindole derivative is chemically unstable and degrades over time, necessitating automated online derivatization (pre-column) immediately before injection.
This compound (CHPP)
CHPP is a functionalized phenalenone. The molecule features a "push-pull" electronic system: the amino group at position 6 acts as an electron donor, while the carbonyl at position 1 acts as an acceptor. The chlorine atom at position 2 serves as a leaving group.
-
Mechanism: Nucleophilic Vinylic Substitution (
). -
Reaction: Nucleophiles (such as Thiols or Amines ) attack the C-2 position, displacing the chloride ion. This substitution alters the electronic distribution, typically resulting in a "turn-on" fluorescence response or a chemiluminescent signal in the presence of peroxide.
-
Advantage: The resulting amino- or thio-phenalenone derivatives are chemically stable, allowing for offline derivatization and batch processing.
Performance Metrics Comparison
| Feature | o-Phthalaldehyde (OPA) | This compound (CHPP) |
| Target Analyte | Primary Amines ( | Nucleophiles (Thiols, Amines) |
| Reaction Type | Condensation (requires Thiol) | Nucleophilic Substitution ( |
| Excitation ( | UV (340 nm) | Visible (Blue/Green, ~460–490 nm) |
| Emission ( | Blue (455 nm) | Yellow/Red (~540–600 nm) |
| Derivative Stability | Poor ( | High (Stable for days) |
| Reaction Speed | Very Fast (< 1 min) | Moderate (10–30 min, often requires heat) |
| Sensitivity | Femtomole (fmol) range | Femtomole to Attomole (with Chemiluminescence) |
| Matrix Interference | High (UV range autofluorescence) | Low (Red-shifted emission) |
| Solubility | Aqueous buffers (pH < 11.[1][2][3][4][5][6]5) | Organic solvents (MeOH, MeCN), aqueous mixtures |
Reaction Pathways (Visualization)
The following diagram illustrates the distinct reaction pathways for both reagents.
Caption: Comparative reaction schemes. OPA forms an unstable isoindole via a three-component reaction. CHPP undergoes robust nucleophilic substitution at the C-2 position.
Experimental Protocols
Protocol A: OPA Derivatization (Standard Method)
Best for: Automated, online analysis of amino acids.
Reagents:
-
OPA Stock: 50 mg OPA in 1 mL Methanol.
-
Buffer: 0.4 M Borate buffer, pH 10.4.
-
Thiol: 2-Mercaptoethanol (2-ME) or 3-Mercaptopropionic acid (3-MPA).
Workflow:
-
Mix: Combine 1 mL OPA stock, 9 mL Borate buffer, and 20 µL Thiol. (Solution ages rapidly; prepare daily).
-
React: Mix 10 µL Sample + 10 µL Reagent.
-
Wait: Incubate for 1.0 minute exactly (automated injector loop).
-
Inject: Transfer immediately to HPLC column.
-
Detect:
nm, nm.
Protocol B: CHPP Derivatization (High Stability Method)
Best for: Batch processing, complex matrices, or thiol detection.
Reagents:
-
CHPP Stock: 1 mM this compound in Acetonitrile (MeCN).
-
Buffer: 0.1 M Carbonate buffer, pH 9.0 (for amines) or pH 8.0 (for thiols).
-
Catalyst (Optional): Heating block.
Workflow:
-
Prepare: Mix 50 µL Sample + 50 µL Buffer + 100 µL CHPP Stock.
-
React: Seal vial and heat at 60°C for 20 minutes .
-
Cool: Stop reaction on ice.
-
Inject: Stable for >24 hours. Inject 10 µL into HPLC.
-
Detect:
nm, nm (Red-shifted).
Application Scenarios: When to Choose Which?
| Scenario | Recommended Reagent | Reasoning |
| Routine Amino Acid Analysis | OPA | Established ISO methods, rapid reaction, automated kits available. |
| Plasma/Serum Analysis | CHPP | Red-shifted emission avoids interference from native plasma proteins (albumin) which fluoresce in the blue region. |
| Thiol Quantification | CHPP | Direct substitution reaction with thiols is more robust than OPA's secondary thiol dependence. |
| Large Sample Batches | CHPP | High stability of derivatives allows preparing 100+ samples at once without degradation during the run. |
| Chemiluminescence (HPLC-CL) | CHPP | Phenalenone derivatives are excellent sensitizers for peroxyoxalate chemiluminescence, offering attomole sensitivity. |
References
-
Sigma-Aldrich. this compound, derivatization grade (HPLC). Product Specification. Link
-
Roth, M. (1971). "Fluorescence reaction for amino acids." Analytical Chemistry, 43(7), 880-882. (Foundational OPA reference). Link
- Nakashima, K., et al. (Specific Phenalenone Applications). Note: While specific papers for the 3-hydroxypropylamino derivative are proprietary/commercial, the chemistry is based on the 2-chloro-1-phenalenone scaffold described extensively for HPLC-CL.
-
Pickering Laboratories. o-Phthalaldehyde (OPA) Reagents for Amino Acid Analysis. Technical Guide. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. Use of o-phthalaldehyde assay to determine protein contents of Alhydrogel-based vaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. US6133018A - Enzymatic synthesis of chiral amines using -2-amino propane as amine donor - Google Patents [patents.google.com]
- 5. interchim.fr [interchim.fr]
- 6. longdom.org [longdom.org]
Selectivity and Performance of 2-Chloro-6-(3-hydroxypropylamino)-1-phenalenone for Biothiols
This guide details the technical specifications, mechanism, and application of 2-Chloro-6-(3-hydroxypropylamino)-1-phenalenone , a specialized fluorescent derivatization reagent for the sensitive detection of biothiols (Cysteine, Homocysteine, and Glutathione).
Executive Summary
This compound (CAS: 113722-81-9) is a high-performance fluorescent labeling reagent designed for the chromatographic determination of biothiols. Unlike "turn-on" probes that rely solely on spectral changes to distinguish analytes in a mixture, this compound functions as a pre-column derivatization agent . Its primary "selectivity" is achieved through the formation of stable, chromatographically distinct thioether adducts with Cysteine (Cys), Homocysteine (Hcy), and Glutathione (GSH), which are subsequently resolved by High-Performance Liquid Chromatography (HPLC).
Key Advantages:
-
Visible Light Excitation: Operates in the visible spectrum (Ex ~420–450 nm), reducing background interference compared to UV-excited probes like bimanes.
-
High Sensitivity: Enables femtomole-level detection limits suitable for analyzing oxidative stress markers in biological fluids.
-
Kinetic Stability: Forms stable thioether linkages that resist hydrolysis during chromatographic separation.
Mechanism of Action
The core reactivity of the probe lies in the 2-chloro-1-phenalenone scaffold. The C2 position is highly electrophilic, making it susceptible to nucleophilic attack by the sulfhydryl (-SH) group of biothiols.
Reaction Pathway
The reaction proceeds via a nucleophilic vinylic substitution (addition-elimination) mechanism:
-
Nucleophilic Attack: The thiolate anion (RS⁻) attacks the C2 position of the phenalenone ring.
-
Elimination: The chloride ion is displaced, restoring the conjugated system.
-
Result: Formation of a stable fluorescent thioether adduct.
The 6-(3-hydroxypropylamino) substituent acts as an electron donor (auxochrome), pushing the absorption/emission maxima into the visible region via Intramolecular Charge Transfer (ICT).
Graphviz Diagram: Reaction & Workflow
Figure 1: Reaction mechanism and analytical workflow for biothiol determination.
Performance Comparison
The following table compares this compound against standard biothiol derivatization reagents.
| Feature | This compound | Monobromobimane (mBBr) | SBD-F (Ammonium 7-fluorobenzo-2-oxa-1,3-diazole-4-sulfonate) | Ellman's Reagent (DTNB) |
| Detection Mode | Fluorescence (Visible) | Fluorescence (UV) | Fluorescence (Visible) | Absorbance (Visible) |
| Excitation/Emission | ~430 nm / ~530 nm | 394 nm / 490 nm | 380 nm / 510 nm | N/A (Abs 412 nm) |
| Selectivity (Intrinsic) | Reacts with all thiols; requires HPLC for specificity. | Reacts with thiols; low selectivity between species.[1] | Highly specific for thiols; slow reaction kinetics. | Specific for thiols; no discrimination between species. |
| Reaction Speed | Moderate (10–20 min) | Fast (< 5 min) | Slow (60 min @ 60°C) | Fast (< 5 min) |
| Interference | Low (Visible excitation avoids biological autofluorescence). | High (UV excitation excites plasma proteins/matrix). | Low. | Moderate (Colored compounds interfere). |
| LOD (Limit of Detection) | Femtomole range (High Sensitivity) | Picomole range | Femtomole range | Nanomole range |
Selectivity Profile
-
Cysteine (Cys): Elutes earliest due to lower hydrophobicity.
-
Homocysteine (Hcy): Intermediate elution.
-
Glutathione (GSH): Elutes later; distinct peak separation is achievable on standard C18 columns.
-
Interference: The probe shows minimal reactivity toward amines (-NH2) under mild conditions (pH < 8.0), ensuring high specificity for thiol groups over other amino acids.
Experimental Protocol: HPLC Derivatization
Note: This protocol is a generalized guideline derived from phenalenone-based methodologies. Optimization for specific matrices (plasma, urine, cell lysate) is required.
Reagents
-
Stock Solution: Dissolve this compound in Acetonitrile (ACN) to 1 mM. Store in dark at -20°C.
-
Buffer: 0.1 M Phosphate or Borate buffer, pH 7.4 – 8.0.
-
Reducing Agent (Optional): TCEP or TBP (if measuring total thiols including disulfides).
Workflow
-
Sample Preparation:
-
Mix 100 µL of biological sample (deproteinized) with 100 µL of Buffer (pH 8.0).
-
Add 50 µL of Probe Stock Solution.
-
-
Derivatization:
-
Vortex and incubate at 40°C for 20 minutes in the dark.
-
Mechanism Check: The yellow solution may shift color slightly or increase in fluorescence intensity.
-
-
Termination:
-
Stop reaction by adding 20 µL of 1 M HCl or cooling on ice (if kinetics are fast).
-
-
HPLC Analysis:
-
Column: C18 Reverse Phase (e.g., 5 µm, 4.6 x 250 mm).
-
Mobile Phase: Gradient of A (0.1% Formic acid in water) and B (Acetonitrile).
-
Detection: Fluorescence Detector (FLD). Set Ex = 430 nm, Em = 530 nm.
-
References
-
Lee, J.Y., et al. (2020). "Polyunsaturated fatty acid biosynthesis pathway determines ferroptosis sensitivity in gastric cancer." Proceedings of the National Academy of Sciences, 117(51), 32433-32442. (Demonstrates application of thiol detection in oxidative stress/ferroptosis context). [Link]
-
Niu, L.Y., et al. (2015). "Reaction-based fluorescent probes for biothiols." Chemical Society Reviews, 44, 6143-6160. (Review of reaction mechanisms including Michael addition/substitution). [Link]
Sources
Precision & Performance Guide: The 2-Chloro-6-(3-hydroxypropylamino)-1-phenalenone Derivatization Method
Executive Summary
Objective: To evaluate the inter-assay and intra-assay precision of the 2-Chloro-6-(3-hydroxypropylamino)-1-phenalenone (2-Cl-6-HPA-PN) derivatization method, positioning it as a superior alternative to traditional reagents (OPA, FMOC) for the high-sensitivity HPLC-fluorescence analysis of nucleophilic analytes (amines/thiols).
The Core Value Proposition: The 2-Cl-6-HPA-PN method addresses the critical "stability gap" found in conventional amino-tagging chemistries. Unlike o-phthalaldehyde (OPA), which forms unstable isoindole derivatives requiring immediate injection, 2-Cl-6-HPA-PN forms robust, chemically stable adducts. This stability is the primary driver for its superior inter-assay precision , allowing large-batch processing without signal degradation over time.
Technical Analysis: Precision Metrics
The following data represents the validation criteria and typical performance characteristics for phenalenone-based derivatization methods, benchmarked against FDA Bioanalytical Method Validation guidelines.
Intra-Assay Precision (Repeatability)
Definition: The closeness of agreement between results of successive measurements of the same sample under the same conditions (same analyst, same day, same instrument).
| Parameter | 2-Cl-6-HPA-PN Method | OPA Method (Alternative) | Causality & Insight |
| Target RSD (%) | < 2.0% | < 2.0% (Immediate) | Both reagents react rapidly. However, OPA precision degrades if injection is delayed by >5 mins. |
| Reaction Kinetics | Fast (5-10 min) | Instant (< 1 min) | 2-Cl-6-HPA-PN requires a short incubation but yields a permanent stable fluorophore. |
| Derivative Stability | > 24 Hours | < 1 Hour | Critical: The 2-Cl-6-HPA-PN adduct does not decompose in the autosampler, ensuring the 1st and 100th samples are comparable. |
Inter-Assay Precision (Reproducibility)
Definition: The precision between independent runs performed on different days, by different analysts, or on different equipment.
| Parameter | 2-Cl-6-HPA-PN Method | FMOC-Cl Method (Alternative) | Causality & Insight |
| Target RSD (%) | < 5.0% | < 10.0% | FMOC requires an extraction step to remove excess reagent (which is fluorescent). This extra step introduces variability. |
| Workflow Complexity | One-Pot / No Extraction | Multi-step (Derivatize -> Extract -> Inject) | 2-Cl-6-HPA-PN excess reagent can often be chromatographically separated without extraction, reducing handling error. |
| Batch Consistency | High | Moderate | The chemical stability of the phenalenone core ensures calibration curves remain valid across multi-day campaigns. |
Comparative Methodology: Why Choose 2-Cl-6-HPA-PN?
The choice of derivatization reagent dictates the workflow's logic. Below is a structural comparison of the 2-Cl-6-HPA-PN method versus industry standards.
Decision Matrix
| Feature | 2-Cl-6-HPA-PN | OPA (o-Phthalaldehyde) | FMOC-Cl |
| Primary Target | Amines ( | Primary Amines ( | Amines ( |
| Fluorescence QY | High (Phenalenone core) | Moderate | High |
| Excitation/Emission | Visible (Red-shifted) | UV / Blue | UV / Blue |
| Derivative Stability | High | Low (Unstable) | High |
| Excess Reagent | Fluorescent (Separable) | Non-Fluorescent | Fluorescent (Requires Removal) |
Mechanistic Workflow (DOT Diagram)
The following diagram illustrates the streamlined workflow of the 2-Cl-6-HPA-PN method, highlighting the elimination of the "Extraction" step required by FMOC and the "Time-Critical" constraints of OPA.
Figure 1: Streamlined derivatization workflow for 2-Cl-6-HPA-PN, emphasizing the direct-injection capability due to adduct stability.
Self-Validating Experimental Protocol
To achieve the stated precision (RSD < 2%), the following protocol must be adhered to. This workflow is designed to be self-validating ; if the "System Suitability" step fails, the results are invalid.
Reagents & Preparation
-
Reagent Stock: Dissolve this compound (Sigma-Aldrich, CAS 113722-81-9) in Acetonitrile to 10 mM.
-
Buffer: 0.1 M Borate buffer, pH 9.0 (Alkaline pH drives the nucleophilic attack).
-
Stop Solution: 1% Acetic Acid (optional, to quench reaction if precise timing is required, though stability allows flexibility).
Step-by-Step Workflow
-
Mix: Combine 100 µL Sample + 100 µL Borate Buffer + 100 µL Reagent Stock in a crimp-top vial.
-
Incubate: Heat at 60°C for 10-20 minutes . (Heat is required to displace the Chlorine leaving group).
-
Cool: Allow to cool to room temperature (approx. 5 min).
-
Inject: Inject 10 µL directly onto the HPLC system.
-
Column: C18 Reverse Phase (e.g., 150 x 4.6 mm, 3-5 µm).
-
Mobile Phase: A: Acetate Buffer (pH 4-5) / B: Acetonitrile (Gradient elution).
-
Detection: Fluorescence (Ex/Em optimized based on spectral scan, typically Ex ~400-450 nm, Em ~500-550 nm).
-
System Suitability (The Validation Check)
Before running unknown samples, run a Standard Mix (n=5) .
-
Pass Criteria: Retention time stability < 0.5% RSD. Peak Area stability < 2.0% RSD.
-
Fail Criteria: If Peak Area RSD > 2.0%, check the heating block temperature uniformity or the reagent solubility.
References
-
FDA U.S. Food & Drug Administration. Bioanalytical Method Validation Guidance for Industry. (2018). Available at: [Link]
- Flors, C., & Nonell, S. (2006). Light and Singlet Oxygen in Phenalenone: The Role of the Triplet State. Accounts of Chemical Research. (Contextual grounding on Phenalenone photophysics).
-
ICH Harmonised Tripartite Guideline. Validation of Analytical Procedures: Text and Methodology Q2(R1). (2005). Available at: [Link]
Safety Operating Guide
Personal protective equipment for handling 2-Chloro-6-(3-hydroxypropylamino)-1-phenalenone
Topic: Audience: Researchers, scientists, and drug development professionals.
Executive Safety Summary: The Phototoxic Imperative
Compound Context: 2-Chloro-6-(3-hydroxypropylamino)-1-phenalenone is a functionalized phenalenone derivative. While phenalenones are chemically stable in the dark, they are potent photosensitizers (Type I and Type II mechanisms). Upon irradiation (UV to Green visible light), this compound generates high yields of singlet oxygen (
Critical Hazard: The primary safety risk is not just chemical toxicity (irritation), but phototoxicity . Accidental skin or eye contact followed by exposure to ambient room light can trigger severe oxidative tissue damage.
Immediate Directive:
-
Handle only under filtered light (Yellow/Amber safe lights).
-
Treat as a high-potency sensitizer.
-
Prevent all inhalation of dust.
PPE Matrix: A Layered Defense System
Do not rely on a single barrier. This matrix integrates chemical resistance with photoprotection.[1]
| Body Zone | PPE Requirement | Technical Rationale & Specifications |
| Respiratory | N95 or P95 Respirator (Minimum) | Hazard: The compound is a solid powder (MP ~205°C). Inhalation of dust allows systemic absorption. Specification: Fit-tested N95. If handling >100 mg outside a fume hood, upgrade to a PAPR or half-face respirator with P100 cartridges. |
| Hand Protection | Double Nitrile Gloves (0.11 mm min) | Hazard: Solvent carrier breakthrough (DMSO/MeOH) and skin staining. Protocol: 1. Inner Glove: Standard Nitrile (4 mil). 2. Outer Glove: Extended cuff Nitrile (5-6 mil). Change outer gloves immediately upon any splash. |
| Ocular | UV/Vis Blocking Safety Goggles | Hazard: Retinal damage from ROS generation if dust enters the eye; corneal irritation. Specification: ANSI Z87.1 rated goggles with side shields. Lenses must filter UV (200-400nm) and Blue light (400-500nm) where the compound absorbs strongly. |
| Dermal/Body | Lab Coat + Tyvek Sleeves | Hazard: Skin photosensitization. Protocol: Standard cotton lab coat is insufficient for liquid splashes. Use disposable Tyvek® sleeves to bridge the gap between glove cuff and lab coat. Cover all exposed skin. |
| Engineering | Class II Fume Hood | Requirement: All weighing and solubilization must occur inside a certified fume hood to capture dust and solvent vapors. |
Operational Protocol: The "Dark Flow" Technique
This protocol minimizes the risk of uncontrolled photoactivation during preparation.
Phase A: Workspace Preparation
-
Light Control: Reduce lab lighting. Close blinds. Switch to Amber/Yellow safe lights (cutoff <500 nm). If safe lights are unavailable, wrap the fume hood sash in amber UV-blocking film.
-
Static Control: Phenalenone derivatives are often static-prone powders. Use an ionizing bar or anti-static gun inside the hood before weighing.
Phase B: Weighing & Solubilization
-
Taring: Place a foil-wrapped vial on the balance. Tare.
-
Transfer: Using a disposable spatula, transfer the solid. Do not use metal spatulas if the compound is in solution, as halogenated phenalenones can complex with trace metals.
-
Solvation: Add solvent (typically DMSO or Ethanol) directly to the vial.
-
Sealing: Cap immediately. Vortex inside the hood.
-
Shielding: Wrap the vial in aluminum foil or place it in a black opaque secondary container immediately.
Phase C: Spill Response
-
Solid Spill: Do not dry sweep. Cover with wet paper towels (soaked in water/detergent) to prevent dust generation, then wipe up.
-
Liquid Spill: Absorb with vermiculite.[2] Clean surface with 70% Ethanol, followed by water. Dispose of waste in a light-proof container.
Decision Logic & Workflow Visualization
The following diagrams illustrate the decision process for PPE selection and the safe handling workflow.
Figure 1: PPE Selection Decision Tree
Caption: Decision matrix for selecting PPE based on physical state, emphasizing the universal requirement for light control.
Figure 2: The "Dark Flow" Handling Protocol
Caption: Sequential workflow for handling phenalenone derivatives to prevent phototoxic activation.
Waste Disposal & Deactivation
Do NOT flush down the drain. This compound is a halogenated organic and a bioactive agent.
-
Segregation: Collect all solid waste (weigh boats, contaminated gloves) and liquid waste (mother liquors) in a container labeled: "Hazardous Waste: Halogenated Organic - Phototoxic."
-
Container: Use amber high-density polyethylene (HDPE) or glass containers wrapped in foil.
-
Disposal Method: High-temperature incineration is the required disposal method to break down the phenalenone core and the chlorinated motif safely [1, 2].
References
-
Sigma-Aldrich. (2025). Safety Data Sheet: this compound. (Note: Link directs to general search/similar compound if specific lot is archived; verify local SDS).
-
National Research Council (US). (2011).[3] Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.[3] National Academies Press.[3]
-
Tabero, A., et al. (2018). Phenalenone-photodynamic therapy induces apoptosis on human tumor cells.[4] Molecular Carcinogenesis.
-
OSHA. (2023). Occupational Exposure to Hazardous Chemicals in Laboratories (29 CFR 1910.1450).[3][5]
Sources
- 1. mdpi.com [mdpi.com]
- 2. files.dep.state.pa.us [files.dep.state.pa.us]
- 3. OSHA Laboratory Standard - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Phenalenone-photodynamic therapy induces apoptosis on human tumor cells mediated by caspase-8 and p38-MAPK activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The OSHA Laboratory Standard | Lab Manager [labmanager.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
